molecular formula C25H20ClF3N4O3 B15610993 Friluglanstat CAS No. 1422203-86-8

Friluglanstat

Número de catálogo: B15610993
Número CAS: 1422203-86-8
Peso molecular: 516.9 g/mol
Clave InChI: ZPONWJXTHMDOSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Friluglanstat is a useful research compound. Its molecular formula is C25H20ClF3N4O3 and its molecular weight is 516.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1422203-86-8

Fórmula molecular

C25H20ClF3N4O3

Peso molecular

516.9 g/mol

Nombre IUPAC

N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35)

Clave InChI

ZPONWJXTHMDOSV-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Friluglanstat: A Technical Overview of a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat (B8332392) is an investigational small molecule inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] By selectively targeting mPGES-1, this compound represents a promising therapeutic strategy for modulating the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule. Its chemical identity and key properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide[3]
SMILES CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC[3]
InChI InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35)[4]
InChIKey ZPONWJXTHMDOSV-UHFFFAOYSA-N[4]
CAS Number 1422203-86-8[3]
Synonyms NS-580 FREE BASE, CHEMBL3934885[3]
Physicochemical Properties

Experimental data on the physicochemical properties of this compound are limited in the public domain. The following table summarizes computed and available experimental data.

PropertyValueSource
Molecular Formula C25H20ClF3N4O3PubChem[3][4]
Molecular Weight 516.9 g/mol PubChem[3][4]
XLogP3 4.7PubChem (Computed)[3]
Hydrogen Bond Donors 3PubChem (Computed)
Hydrogen Bond Acceptors 6PubChem (Computed)
Rotatable Bond Count 6PubChem (Computed)
Pharmacokinetic Properties

Detailed experimental pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not currently available in the public literature.

Mechanism of Action and Signaling Pathway

This compound's therapeutic potential stems from its specific inhibition of mPGES-1, a key enzyme in the inflammatory cascade.

Prostaglandin E2 Synthesis Pathway

Prostaglandin E2 (PGE2) is a lipid mediator synthesized from arachidonic acid through a multi-step enzymatic pathway. This pathway is a critical component of the inflammatory response.

PGE2_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Releases COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 Microsomal Prostaglandin E Synthase-1 (mPGES-1) PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 Activates PLA2->Membrane_Phospholipids COX->PGH2 Converts to mPGES1->PGE2 Isomerizes to This compound This compound This compound->mPGES1 Inhibits

This compound's inhibition of the PGE2 synthesis pathway.
Pharmacodynamics

This compound is a potent inhibitor of human mPGES-1. The following table summarizes its in vitro inhibitory activity from published data.

Assay DescriptionIC50 (nM)
Inhibition of mPGES-1 in microsomes from CHO-K1 cells transiently expressing human mPGES-16.6
Inhibition of PGE2 production in A549 epithelial cells12.9

Experimental Protocols

Detailed in vivo experimental protocols for this compound are not widely available. However, the following in vitro assay has been described for determining its inhibitory activity against mPGES-1.

In Vitro mPGES-1 Inhibition Assay

This protocol describes a method for measuring the 50% inhibitory concentration (IC50) of this compound against human mPGES-1.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection Prepare_Microsomes Prepare mPGES-1 microsome fractions from transiently transfected CHO-K1 cells. Dilute_Microsomes Dilute microsomes in potassium phosphate (B84403) buffer with reduced glutathione (B108866) (pH 7.4). Prepare_Microsomes->Dilute_Microsomes Add_Compound Add this compound or DMSO (control) to diluted microsomes (final DMSO concentration of 1%). Dilute_Microsomes->Add_Compound Prepare_Compound Prepare serial dilutions of this compound in DMSO. Prepare_Compound->Add_Compound Incubate_1 Incubate at 4°C for 20 minutes. Add_Compound->Incubate_1 Initiate_Reaction Initiate reaction by adding PGH2 substrate (final concentration 1 µM). Incubate_1->Initiate_Reaction Incubate_2 Incubate at 4°C for 60 seconds. Initiate_Reaction->Incubate_2 Terminate_Reaction Terminate reaction with a citrate (B86180) solution containing ferric chloride. Incubate_2->Terminate_Reaction Measure_PGE2 Measure PGE2 production using an HTRF kit. Terminate_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 value from dose-response curve. Measure_PGE2->Calculate_IC50

Workflow for in vitro mPGES-1 inhibition assay.

Summary and Future Directions

This compound is a potent and selective inhibitor of mPGES-1 with a well-defined mechanism of action. Its ability to block the production of pro-inflammatory PGE2 makes it a compelling candidate for further investigation in a range of inflammatory and pain-related disorders. While in vitro data demonstrates its potency, a more complete understanding of its therapeutic potential will require comprehensive preclinical studies to determine its pharmacokinetic profile and in vivo efficacy. The lack of publicly available data on these aspects highlights the need for further research to fully characterize this promising compound. As more data becomes available, the scientific community will be better positioned to evaluate the clinical utility of this compound as a novel anti-inflammatory agent.

References

Friluglanstat: A Technical Guide to a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1422203-86-8

Abstract

Friluglanstat, also known as NS-580, is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. By targeting the terminal step in the production of prostaglandin E2 (PGE2), this compound represents a promising therapeutic agent for a range of inflammatory conditions, including endometriosis and pain. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its mechanism of action, physicochemical properties, and available, albeit limited, preclinical and clinical data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.

Introduction

Prostaglandin E2 (PGE2) is a well-established mediator of inflammation, pain, and fever. Its synthesis is significantly upregulated in pathological states. The traditional therapeutic approach of targeting cyclooxygenase (COX) enzymes with nonsteroidal anti-inflammatory drugs (NSAIDs) is often associated with gastrointestinal and cardiovascular side effects due to the broad inhibition of various prostaglandins. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a more specific and attractive target as it is the terminal enzyme responsible for the production of PGE2 during inflammation. This compound is a novel, orally available small molecule designed to selectively inhibit mPGES-1, thereby offering a potentially safer and more targeted anti-inflammatory and analgesic therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1422203-86-8PubChem
Molecular Formula C₂₅H₂₀ClF₃N₄O₃PubChem
Molecular Weight 516.9 g/mol PubChem
IUPAC Name N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamidePubChem
Synonyms NS-580, L65P4UM6KV, DA-73558PubChem

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the mPGES-1 enzyme. This enzyme is a key component of the inflammatory prostaglandin synthesis pathway.

Prostaglandin E2 Synthesis Pathway

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). In inflammatory conditions, COX-2 is upregulated and preferentially channels PGH2 towards mPGES-1. This compound directly targets and inhibits mPGES-1, preventing the isomerization of PGH2 to PGE2.

PGE2_Synthesis_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain This compound This compound mPGES-1 mPGES-1 This compound->mPGES-1 Inhibition Enzyme_Assay_Workflow Purified mPGES-1 Enzyme Purified mPGES-1 Enzyme Pre-incubation with this compound Pre-incubation with this compound Purified mPGES-1 Enzyme->Pre-incubation with this compound Add Reaction Initiation Reaction Initiation Pre-incubation with this compound->Reaction Initiation Add PGH2 This compound (serial dilutions) This compound (serial dilutions) This compound (serial dilutions)->Pre-incubation with this compound Add Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination Add Stop Solution PGE2 Quantification (ELISA/LC-MS) PGE2 Quantification (ELISA/LC-MS) Reaction Termination->PGE2 Quantification (ELISA/LC-MS) IC50 Calculation IC50 Calculation PGE2 Quantification (ELISA/LC-MS)->IC50 Calculation InVivo_Pain_Model_Workflow Rodent Subjects Rodent Subjects This compound Administration (p.o.) This compound Administration (p.o.) Rodent Subjects->this compound Administration (p.o.) Carrageenan Injection (paw) Carrageenan Injection (paw) This compound Administration (p.o.)->Carrageenan Injection (paw) Measure Paw Edema (Plethysmometer) Measure Paw Edema (Plethysmometer) Carrageenan Injection (paw)->Measure Paw Edema (Plethysmometer) Assess Pain Sensitivity (von Frey/Hargreaves) Assess Pain Sensitivity (von Frey/Hargreaves) Carrageenan Injection (paw)->Assess Pain Sensitivity (von Frey/Hargreaves) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Measure Paw Edema (Plethysmometer)->Data Analysis (% Inhibition) Data Analysis (Pain Threshold) Data Analysis (Pain Threshold) Assess Pain Sensitivity (von Frey/Hargreaves)->Data Analysis (Pain Threshold) ED50 Calculation ED50 Calculation Data Analysis (% Inhibition)->ED50 Calculation Data Analysis (Pain Threshold)->ED50 Calculation

Friluglanstat (NS-580): A Technical Overview of a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friluglanstat (NS-580) is a selective, orally available small molecule inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. Developed by Nippon Shinyaku, this compound is under investigation as a non-steroidal anti-inflammatory drug (NSAID) with a potentially improved safety profile. By selectively targeting mPGES-1, this compound aims to reduce the production of pro-inflammatory prostaglandin E2 (PGE2) without affecting the synthesis of other prostanoids crucial for physiological functions, thereby potentially avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs and COX-2 inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, including available data from preclinical and clinical studies, detailed experimental methodologies, and a visualization of its place in the relevant signaling pathway.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is the final step in a cascade initiated by the release of arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized to PGE2 by prostaglandin E synthases. Of the three terminal synthases, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli and is functionally coupled with COX-2. This inducible nature makes mPGES-1 a highly attractive target for therapeutic intervention in inflammatory conditions.

Traditional NSAIDs and selective COX-2 inhibitors effectively reduce inflammation by blocking the production of PGH2. However, this non-selective approach also inhibits the production of other prostaglandins (B1171923) that play vital roles in gastric mucosal protection and cardiovascular homeostasis, leading to well-documented side effects. This compound was developed to circumvent these issues by selectively inhibiting mPGES-1, the terminal enzyme responsible for the surge in PGE2 during inflammation.

Discovery and Development of this compound (NS-580)

This compound (NS-580) was discovered and is being developed by Nippon Shinyaku.[1] While specific details of the initial discovery and synthesis are proprietary, the chemical structure of this compound suggests it belongs to a class of compounds designed to fit into the active site of the mPGES-1 enzyme.

The development of this compound has progressed to clinical trials for indications where inflammation and pain are prominent features, such as endometriosis and chronic prostatitis/chronic pelvic pain syndrome.[2][3]

Clinical Development Status:

PhaseIndicationStatus
Phase IIEndometriosisCompleted[3]
Phase IIChronic Prostatitis/Chronic Pelvic Pain SyndromeRecruiting[4]
Phase IHealthy Volunteers (Pharmacokinetics)Completed[2]
Phase IHealthy Volunteers (Drug-drug interaction)Completed[4]

Mechanism of Action: Selective Inhibition of mPGES-1

This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the mPGES-1 enzyme. This inhibition prevents the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this key pro-inflammatory mediator at sites of inflammation.

Prostaglandin E2 Synthesis Pathway

The following diagram illustrates the prostaglandin E2 synthesis pathway and the specific point of intervention for this compound.

PGE2_Synthesis_Pathway cluster_0 cluster_1 cluster_2 cluster_3 Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 Other_Synthases Other Synthases PGE2 Prostaglandin E2 (PGE2) Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PLA2->AA COX->PGH2 mPGES1->PGE2 Other_Synthases->Other_Prostanoids This compound This compound (NS-580) This compound->mPGES1 Inhibition

Caption: Prostaglandin E2 Synthesis Pathway and this compound's Point of Inhibition.

Quantitative Data

At the time of this writing, specific quantitative data for this compound, such as IC50 and Ki values from peer-reviewed publications, are not publicly available. This information is likely contained within the developer's internal documentation and patent filings. The following tables are provided as a template for the types of quantitative data typically generated for a selective mPGES-1 inhibitor.

Table 1: In Vitro Inhibition of mPGES-1 by this compound (NS-580) - Representative Data

Assay TypeEnzyme SourceSubstrateParameterValue
Cell-Free Enzymatic AssayRecombinant Human mPGES-1PGH2IC50Data not available
Cell-Free Enzymatic AssayRecombinant Human mPGES-1PGH2KiData not available
Cell-Based Assay (A549 cells)Human Lung CarcinomaIL-1β stimulatedIC50 (PGE2 release)Data not available
Human Whole Blood AssayHuman Whole BloodLPS stimulatedIC50 (PGE2 production)Data not available

Table 2: Selectivity Profile of this compound (NS-580) - Representative Data

TargetAssay TypeParameterValue
COX-1Cell-Free Enzymatic AssayIC50Data not available
COX-2Cell-Free Enzymatic AssayIC50Data not available

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies for evaluating mPGES-1 inhibitors, the following protocols are representative of the types of experiments likely performed.

Recombinant Human mPGES-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified human mPGES-1.

Methodology:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed in a suitable system (e.g., E. coli) and purified.

  • Reaction Mixture: The assay is typically performed in a buffer containing a reducing agent (e.g., glutathione) essential for mPGES-1 activity.

  • Inhibitor Incubation: Purified mPGES-1 enzyme is pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

  • Reaction Termination: After a short incubation period (e.g., 1-2 minutes), the reaction is stopped by the addition of a quenching solution (e.g., a solution containing a COX inhibitor to prevent non-enzymatic PGH2 breakdown and a chelating agent).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of this compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.

Cell-Based Assay for PGE2 Inhibition in A549 Cells

Objective: To assess the potency of this compound in a cellular context where mPGES-1 expression is induced.

Methodology:

  • Cell Culture: Human alveolar adenocarcinoma cells (A549) are cultured to near confluence in appropriate media.

  • Inflammatory Stimulation: The cells are stimulated with a pro-inflammatory cytokine, typically interleukin-1 beta (IL-1β), to induce the expression of COX-2 and mPGES-1.

  • Inhibitor Treatment: Following stimulation, the cells are treated with various concentrations of this compound or vehicle control.

  • Incubation: The cells are incubated for a period sufficient to allow for PGE2 synthesis and release into the culture medium (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured by ELISA or LC-MS.

  • Data Analysis: The IC50 value for the inhibition of PGE2 release is determined.

Human Whole Blood Assay

Objective: To evaluate the efficacy of this compound in a more physiologically relevant ex vivo system that includes all blood components.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant.

  • Inhibitor Incubation: Aliquots of whole blood are pre-incubated with different concentrations of this compound or vehicle.

  • Inflammatory Challenge: PGE2 production is induced by adding lipopolysaccharide (LPS) to the blood samples.

  • Incubation: The samples are incubated at 37°C for a specified duration (e.g., 24 hours) to allow for cellular responses and PGE2 synthesis.

  • Plasma Separation: Plasma is separated from the blood cells by centrifugation.

  • PGE2 Quantification: The level of PGE2 in the plasma is quantified.

  • Data Analysis: The IC50 value for the inhibition of PGE2 production in whole blood is calculated.

Preclinical and Clinical Findings

Preclinical Rationale

Endometriosis: This condition is characterized by the growth of endometrial-like tissue outside the uterus, leading to chronic inflammation and pain. The inflammatory lesions in endometriosis are known to produce high levels of PGE2, which contributes to both the pain and the progression of the disease. By inhibiting PGE2 synthesis at these sites, this compound is hypothesized to alleviate the symptoms of endometriosis.

Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS): This is a common and debilitating condition in men, characterized by pelvic pain and lower urinary tract symptoms, often with an inflammatory component. Elevated levels of PGE2 in prostatic fluid and seminal plasma have been implicated in the pain and inflammation associated with CP/CPPS. Selective inhibition of mPGES-1 by this compound is a targeted approach to reduce this inflammation and associated pain.

Clinical Trial Overview

Clinical trials for this compound have focused on its safety, tolerability, pharmacokinetics, and efficacy in the target patient populations.

  • Phase I studies in healthy volunteers have assessed the safety profile and how the drug is absorbed, distributed, metabolized, and excreted.[2] A drug-drug interaction study has also been completed.[4]

  • Phase II studies are designed to evaluate the efficacy of this compound in treating the symptoms of endometriosis and chronic prostatitis/chronic pelvic pain syndrome, as well as to determine the optimal dosage.[3][4]

Future Directions

The development of selective mPGES-1 inhibitors like this compound represents a significant advancement in the field of anti-inflammatory therapeutics. The successful completion of ongoing and future clinical trials will be crucial in establishing the efficacy and safety of this novel therapeutic approach. If proven successful, this compound could offer a much-needed treatment option for patients suffering from chronic inflammatory conditions, with a potentially more favorable side-effect profile compared to existing therapies.

Conclusion

This compound (NS-580) is a promising selective mPGES-1 inhibitor with the potential to be a next-generation anti-inflammatory agent. Its targeted mechanism of action offers the prospect of effective relief from inflammation and pain with a reduced risk of the side effects that limit the use of current NSAIDs. Further disclosure of quantitative preclinical and clinical data will be essential for a complete understanding of its therapeutic potential. The scientific and medical communities await the results of the ongoing clinical development of this compound with considerable interest.

References

The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, which is inducibly expressed under inflammatory conditions. Functionally coupled with cyclooxygenase-2 (COX-2), mPGES-1 is responsible for the surge in PGE2 production that drives key aspects of inflammation, pain, fever, and tissue damage. Unlike COX inhibitors, which block the synthesis of multiple prostanoids, selective inhibition of mPGES-1 offers a targeted approach to reduce inflammatory PGE2 without affecting other physiologically important prostaglandins. This specificity makes mPGES-1 a highly promising therapeutic target for a new generation of anti-inflammatory drugs with potentially fewer side effects. This document provides an in-depth overview of the mPGES-1 signaling pathway, its role in various inflammatory diseases, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Prostaglandin E2 Biosynthesis Pathway

Prostaglandin E2 (PGE2) is a principal mediator of inflammation.[1][2] Its synthesis is a multi-step enzymatic process that begins with the release of arachidonic acid (AA) from the cell membrane's phospholipids (B1166683) by phospholipase A2.[3][4] AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is highly inducible by pro-inflammatory stimuli.[5][6]

The final and rate-limiting step is the isomerization of PGH2 to PGE2, catalyzed by prostaglandin E synthases (PGES).[5][7] Three isoforms have been identified:

  • Cytosolic PGES (cPGES): Constitutively expressed.[4]

  • Microsomal PGES-2 (mPGES-2): Constitutively expressed.[4]

  • Microsomal PGES-1 (mPGES-1): An inducible enzyme that is functionally and coordinately expressed with COX-2 during inflammation.[2][5][6]

Under inflammatory conditions, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) trigger the coordinated upregulation of both COX-2 and mPGES-1.[1][2][5][6] This coupling ensures the efficient and robust production of PGE2 at sites of inflammation.[5][6]

mPGES-1_Signaling_Pathway Prostaglandin E2 (PGE2) Biosynthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Inflammatory Stimuli Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 (constitutive) COX-2 (inducible) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 (inducible) PGH2->PGE2 cPGES / mPGES-2 (constitutive) Inflammation Inflammation PGE2->Inflammation Inflammation, Pain, Fever COX COX-1 / COX-2 mPGES1 mPGES-1 Other_PGES cPGES / mPGES-2 PLA2 Phospholipase A2 Stimuli IL-1β, TNF-α, LPS Stimuli->COX Induces Expression Stimuli->mPGES1 Induces Expression

Caption: The inducible mPGES-1/PGE2 synthesis pathway.

Role of mPGES-1 in Inflammatory Diseases

The upregulation of mPGES-1 is a hallmark of numerous inflammatory conditions, positioning it as a key player in their pathogenesis.

RA is a chronic autoimmune disease characterized by synovial joint inflammation.[5][7] In RA patients, mPGES-1 is highly expressed in the synovial tissue, particularly in synovial macrophages and fibroblasts.[5][8] This expression is strongly induced by pro-inflammatory cytokines.[7] Studies using mPGES-1 knockout (mPGES-1-/-) mice have provided definitive evidence for its role; these mice show a significantly reduced incidence and severity of collagen-induced arthritis (CIA), a model for human RA.[1][9][10] The protective effects include diminished synovial hyperplasia, inflammatory cell infiltration, cartilage destruction, and bone erosion.[9][10]

In OA, cartilage spontaneously releases more PGE2 than normal cartilage.[9] The mRNA and protein levels of mPGES-1 are markedly elevated in OA cartilage compared to normal tissue, with the enzyme localized in chondrocytes and synovial lining cells.[9][11][12] Pro-inflammatory cytokines like IL-1β, TNF-α, and IL-17 upregulate mPGES-1 expression in chondrocytes, contributing to the catabolic processes and pain associated with OA.[11][12]

mPGES-1 is deeply involved in neuroinflammation. In Alzheimer's disease (AD), elevated levels of mPGES-1 have been found in neurons, microglia, astrocytes, and endothelial cells in postmortem brain tissue.[3][13] Notably, only mPGES-1, among the three PGES isoenzymes, is induced in AD patients.[3][14] Deletion of mPGES-1 in a mouse model of AD was shown to reduce the accumulation of microglia around senile plaques and mitigate learning impairments.[14] In animal models of Multiple Sclerosis (MS) and ischemic stroke, mPGES-1 is also significantly induced in microglia and endothelial cells, contributing to the pathology.[3]

The role of mPGES-1 in cardiovascular disease is complex. While traditional NSAIDs and selective COX-2 inhibitors are associated with increased cardiovascular risk due to the suppression of antithrombotic prostacyclin (PGI2), targeting mPGES-1 appears to avoid this liability.[15][16][17] Deletion of mPGES-1 in mouse models of atherosclerosis was found to retard disease progression.[18] This is partly attributed to a "redirection" of the PGH2 substrate towards PGI synthase, thereby increasing the production of vasoprotective PGI2.[18][19] However, mPGES-1 has also been implicated in vascular dysfunction in hypertension by increasing oxidative stress.[20]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on mPGES-1.

Table 1: Effect of mPGES-1 Knockout in Animal Models of Arthritis

Disease Model Animal Key Finding Magnitude of Effect Reference
Collagen-Induced Arthritis (CIA) Mouse (mPGES-1-/-) Reduction in clinical severity ≈89% reduction in total clinical scores [21]
Collagen-Induced Arthritis (CIA) Mouse (mPGES-1-/-) Reduced incidence and severity Significantly reduced vs. wild-type [1][9]
Collagen-Antibody-Induced Arthritis Mouse (mPGES-1-/-) Reduction in paw PGE2 levels 50% reduction [1]

| LPS-Induced Bone Loss | Mouse (mPGES-1-/-) | Resistance to bone loss | Protected from reduced bone density/thickness |[9] |

Table 2: mPGES-1 Expression in Human Inflammatory Diseases

Disease Tissue Finding Magnitude Reference
Osteoarthritis (OA) Cartilage Upregulation of mPGES-1 mRNA and protein Markedly elevated vs. normal cartilage [9][11]
Rheumatoid Arthritis (RA) Synovium Strong expression in synovial lining cells Detected in all 24 patients studied [8]
Alzheimer's Disease (AD) Middle Frontal Gyrus Elevated mPGES-1 protein expression Significantly elevated vs. age-matched controls [13]

| Inflammatory Myositis | Muscle Tissue | Enhanced mPGES-1 expression | Significantly enhanced vs. healthy muscle |[10] |

Detailed Experimental Protocols

Investigating the role of mPGES-1 involves several key laboratory techniques.

This protocol is used to detect and quantify mPGES-1 protein levels in tissue or cell lysates.

  • Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[22] Incubate on ice and centrifuge to remove debris.

  • Protein Quantification: Determine the protein concentration of the soluble extracts using a BCA Protein Assay Kit.[22]

  • SDS-PAGE: Separate 30 µg of protein extract per lane on a 15% SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.[22]

  • Blocking: Block the membrane for 30-60 minutes at room temperature with a blocking buffer (e.g., 2% casein or 5% non-fat milk in PBS with 0.1% Tween-20) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against mPGES-1 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C or for 2 hours at room temperature.[22] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, 1:10000 dilution).[22]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity, corresponding to protein level, can be quantified using densitometry software.

This protocol is used to visualize the location of mPGES-1 protein within tissue samples.

IHC_Workflow Experimental Workflow for mPGES-1 Immunohistochemistry Start 1. Tissue Collection (e.g., Synovial Biopsy) Fixation 2. Fixation & Embedding (Formalin/Paraffin) Start->Fixation Sectioning 3. Microtome Sectioning (4-5 µm sections) Fixation->Sectioning Deparaffin 4. Deparaffinization & Rehydration Sectioning->Deparaffin AntigenRetrieval 5. Antigen Retrieval (Heat-mediated) Deparaffin->AntigenRetrieval Blocking 6. Blocking (e.g., Goat Serum) AntigenRetrieval->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-mPGES-1) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb Detection 9. Detection (Streptavidin-HRP & DAB) SecondaryAb->Detection Counterstain 10. Counterstaining (Hematoxylin) Detection->Counterstain Dehydrate 11. Dehydration & Mounting Counterstain->Dehydrate Imaging 12. Microscopy & Imaging Dehydrate->Imaging

Caption: A typical workflow for localizing mPGES-1 in tissues via IHC.

This competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2 in biological samples like cell culture supernatants, plasma, or synovial fluid.[23]

  • Sample Preparation: Collect samples (e.g., cell culture supernatant). If necessary, perform an extraction, especially for plasma or tissue homogenates, to purify the prostaglandins.

  • Plate Preparation: Use a microtiter plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).[23][24]

  • Competitive Reaction:

    • Add 50 µL of standards (with known PGE2 concentrations) and samples to the appropriate wells in duplicate.[23]

    • Immediately add 50 µL of a PGE2-HRP conjugate (or similar enzyme-labeled PGE2) to each well.[23]

    • Add 50 µL of a monoclonal antibody specific to PGE2.

  • Incubation: Seal the plate and incubate for 1-2 hours at room temperature or 37°C, often with shaking.[23] During this time, the PGE2 in the sample competes with the enzyme-labeled PGE2 for binding to the limited primary antibody.

  • Washing: Wash the plate 3-5 times with wash buffer to remove all unbound components.[25]

  • Substrate Addition: Add 100 µL of a substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate, leading to color development.[23]

  • Incubation: Incubate in the dark for 15-30 minutes at room temperature.[23]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will typically change from blue to yellow.[23]

  • Data Acquisition: Read the absorbance (optical density) of each well at 450 nm using a microplate reader.[23]

  • Calculation: The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[23] Calculate the PGE2 concentration in the samples by plotting a standard curve (absorbance vs. log concentration) and interpolating the sample values.[23]

mPGES-1 as a Therapeutic Target

The critical role of mPGES-1 in producing inflammatory PGE2 makes it an attractive target for drug development.[4][5][7] Inhibiting mPGES-1 offers a more specific anti-inflammatory strategy compared to NSAIDs and COX-2 inhibitors (coxibs).

Logical_Relationship mPGES-1 as a Central Therapeutic Target in Inflammation cluster_upstream Upstream Triggers cluster_target Enzymatic Cascade cluster_downstream Downstream Pathologies Stimuli Pro-inflammatory Stimuli (IL-1β, TNF-α) COX2 COX-2 Stimuli->COX2 Upregulates mPGES1 mPGES-1 Stimuli->mPGES1 Upregulates COX2->mPGES1 Provides PGH2 Substrate PGE2 PGE2 Production mPGES1->PGE2 RA Rheumatoid Arthritis (Synovitis, Bone Erosion) PGE2->RA OA Osteoarthritis (Cartilage Degradation, Pain) PGE2->OA Neuro Neuroinflammation (Neuronal Damage) PGE2->Neuro CV Cardiovascular Disease (Vascular Inflammation) PGE2->CV Inhibitor Selective mPGES-1 Inhibitors Inhibitor->mPGES1 Blocks Activity

Caption: The logical position of mPGES-1 as a drug target.

Advantages of Targeting mPGES-1:

  • Specificity: Directly inhibits the production of pro-inflammatory PGE2 without broadly affecting other prostanoids.[4][26]

  • Cardiovascular Safety: Unlike coxibs, mPGES-1 inhibition does not appear to increase cardiovascular risk and may even be beneficial by shunting PGH2 to PGI2 production.[15][18][19]

  • Efficacy: Preclinical studies show that mPGES-1 deletion or inhibition effectively reduces inflammation and pain in various models.[9][21]

Several small-molecule mPGES-1 inhibitors have been developed and are undergoing investigation, with some entering clinical trials.[4][6] The primary challenges in their development have included high plasma protein binding and interspecies discrepancies in enzyme structure and activity.[15]

Conclusion

Microsomal prostaglandin E synthase-1 stands as a pivotal, inducible enzyme at the crossroads of inflammation and pathology. Its specific role in converting COX-2-derived PGH2 into the pro-inflammatory mediator PGE2 has been firmly established across a spectrum of diseases, including rheumatoid arthritis, osteoarthritis, and neuroinflammatory conditions. The wealth of data from knockout animal models and expression studies in human tissues underscores its significance. As a therapeutic target, mPGES-1 holds the promise of delivering potent anti-inflammatory efficacy with a superior safety profile compared to traditional NSAIDs and coxibs, particularly concerning cardiovascular health. Continued research and development of selective mPGES-1 inhibitors are critical steps toward realizing this potential for treating chronic inflammatory diseases.

References

Friluglanstat for Endometriosis: A Technical Guide to a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment strategies often involve hormonal suppression, which can be associated with significant side effects and are not suitable for women desiring pregnancy. Friluglanstat (formerly NS-580), a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), represents a promising non-hormonal therapeutic approach. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical development of this compound for the treatment of endometriosis.

Introduction to Endometriosis and the Role of Prostaglandin E2

Endometriosis affects an estimated 1 in 10 women of reproductive age worldwide. The pathophysiology is complex and involves hormonal, inflammatory, and immunological factors. A key mediator in the inflammatory cascade and pain signaling in endometriosis is Prostaglandin E2 (PGE2). PGE2 is produced in high levels within endometriotic lesions and the peritoneal fluid of women with endometriosis. It contributes to the disease through multiple mechanisms, including:

  • Inflammation: Promoting the expression of pro-inflammatory cytokines and chemokines.

  • Pain: Sensitizing peripheral nerve endings, leading to hyperalgesia.

  • Estrogen Production: Stimulating the activity of aromatase, an enzyme that synthesizes estrogen within the endometriotic lesions themselves, creating a positive feedback loop that drives disease progression.

  • Angiogenesis: Promoting the formation of new blood vessels that supply the ectopic lesions.

  • Cell Proliferation and Invasion: Enhancing the survival and spread of endometrial cells.

Mechanism of Action: Targeting mPGES-1 with this compound

This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is the terminal synthase in the production of PGE2, converting the cyclooxygenase (COX)-derived intermediate, PGH2, specifically into PGE2.

By selectively inhibiting mPGES-1, this compound aims to reduce the pathological overproduction of PGE2 in endometriotic tissues without affecting the production of other prostanoids that may have protective physiological roles. This targeted approach is anticipated to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit COX enzymes and can be associated with gastrointestinal and cardiovascular side effects.

digraph "Friluglanstat_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; mPGES1 [label="mPGES-1", fillcolor="#FBBC05", fontcolor="#202124"]; PGE2 [label="PGE2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(NS-580)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherProstanoids [label="Other Prostanoids\n(PGI2, TXA2, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pain [label="Pain", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AA -> COX; COX -> PGH2; PGH2 -> mPGES1; mPGES1 -> PGE2; PGH2 -> OtherProstanoids [label="Other Synthases"]; this compound -> mPGES1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; PGE2 -> Inflammation; PGE2 -> Pain; PGE2 -> Angiogenesis; PGE2 -> CellProliferation; }

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Evidence for mPGES-1 Inhibition in Endometriosis

Preclinical studies utilizing genetic knockout models and other mPGES-1 inhibitors have provided strong evidence for the therapeutic potential of this target in endometriosis.

Mouse Model of Endometriosis

Studies in mice with a genetic deletion of the mPGES-1 gene (mPGES-1 knockout mice) have demonstrated a significant suppression of the growth of surgically induced endometriotic lesions. These studies have also shown a marked reduction in angiogenesis within the lesions, as evidenced by decreased microvessel density and reduced expression of Vascular Endothelial Growth Factor A (VEGF-A).

Table 1: Summary of Key Preclinical Findings in mPGES-1 Knockout Mouse Model

ParameterWild-Type Mice with EndometriosismPGES-1 Knockout Mice with Endometriosis
Lesion Growth Progressive growth of endometrial implantsSignificantly suppressed growth of implants
Angiogenesis High microvessel density in lesionsMarkedly suppressed microvessel density
VEGF-A Expression Elevated levels in endometriotic tissueSignificantly reduced expression
Rat Model of Endometriosis-Associated Pain

A rat model of surgically induced endometriosis that develops dyspareunia (painful intercourse) has been used to evaluate the analgesic effects of mPGES-1 inhibitors. In these models, treatment with a selective mPGES-1 inhibitor demonstrated a significant reduction in pain-related behaviors.

Table 2: Efficacy of an mPGES-1 Inhibitor in a Rat Dyspareunia Model

Treatment GroupPain Response (Visceromotor Reflex)
Sham (No Endometriosis)Baseline
Endometriosis + VehicleIncreased pain response
Endometriosis + mPGES-1 InhibitorSignificantly reduced pain response

Note: Specific quantitative data for this compound in these preclinical models is not publicly available. The data presented is based on studies of the target (mPGES-1) and other inhibitors.

Clinical Development of this compound (NS-580)

Nippon Shinyaku is developing this compound for the treatment of endometriosis-associated pain. A late-phase II clinical trial has been conducted to evaluate its efficacy and safety.

Phase II Clinical Trial (jRCT2031210685)

A dose-determination study of this compound in patients with endometriosis has been completed.[1][2]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Participants: 372 women aged 20 to 49 years with a clinical diagnosis of endometriosis and moderate to severe pelvic pain.[1][2]

  • Treatment Arms: [1]

    • This compound 50 mg twice daily

    • This compound 100 mg twice daily

    • This compound 150 mg twice daily

    • Placebo twice daily

  • Treatment Duration: 24 weeks.[1]

  • Primary Outcome: To be assessed based on pain scores.

  • Status: Recruitment is complete.[1]

As of the publication of this guide, the results of this Phase II clinical trial have not been publicly released. The findings from this study will be crucial in determining the future development of this compound for endometriosis.

Experimental Protocols

Mouse Model of Surgically Induced Endometriosis

This protocol is based on established methods for inducing endometriosis in mice to study lesion growth and angiogenesis.

digraph "Mouse_Endometriosis_Model_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Donor [label="Donor Mouse\n(e.g., Wild-Type or mPGES-1 KO)", fillcolor="#F1F3F4", fontcolor="#202124"]; UterineExcision [label="Uterine Horn Excision", fillcolor="#F1F3F4", fontcolor="#202124"]; TissuePrep [label="Endometrial Tissue Preparation\n(e.g., fragmentation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recipient [label="Recipient Mouse\n(e.g., Wild-Type or mPGES-1 KO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Surgical Implantation of\nEndometrial Tissue into\nPeritoneal Cavity", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Period\n(e.g., this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Endometriotic Lesions", fillcolor="#34A853", fontcolor="#FFFFFF"]; LesionSize [label="Lesion Size and Weight Measurement", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histological Analysis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AngiogenesisAssay [label="Angiogenesis Quantification\n(e.g., CD31 staining)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFAnalysis [label="VEGF-A Expression Analysis\n(e.g., qPCR, IHC)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Donor -> UterineExcision; UterineExcision -> TissuePrep; TissuePrep -> Implantation; Recipient -> Implantation; Implantation -> Treatment; Treatment -> Analysis; Analysis -> LesionSize; Analysis -> Histology; Analysis -> AngiogenesisAssay; Analysis -> VEGFAnalysis; }

Figure 2: Experimental workflow for the mouse model of endometriosis.

Methodology:

  • Animal Preparation: Use adult female mice (e.g., C57BL/6 strain) for both donors and recipients. Synchronize the estrous cycle of the donor mice to the proestrus/estrus stage to ensure optimal endometrial tissue quality.

  • Uterine Tissue Collection: Anesthetize the donor mouse and perform a laparotomy. Excise one uterine horn and place it in sterile, ice-cold phosphate-buffered saline (PBS).

  • Endometrial Fragment Preparation: Open the uterine horn longitudinally and cut it into small fragments of a standardized size (e.g., 2x2 mm).

  • Surgical Implantation: Anesthetize the recipient mouse and perform a laparotomy. Suture the endometrial fragments to the peritoneal wall or mesenteric vessels.

  • Treatment Administration: After a recovery period, administer this compound or a vehicle control to the mice daily via oral gavage for a specified duration (e.g., 2-4 weeks).

  • Lesion Analysis: At the end of the treatment period, euthanize the mice and excise the endometriotic lesions. Measure the size and weight of the lesions.

  • Histological and Molecular Analysis:

    • Histology: Fix the lesions in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm the presence of endometrial glands and stroma.

    • Angiogenesis Quantification: Perform immunohistochemistry (IHC) using an antibody against CD31 (PECAM-1) to stain blood vessels. Quantify microvessel density by counting the number of stained vessels per high-power field.

    • VEGF-A Expression: Analyze VEGF-A expression levels in the lesions using quantitative real-time PCR (qPCR) for mRNA levels or IHC/ELISA for protein levels.

Rat Model of Endometriosis-Induced Dyspareunia

This protocol is based on methods to assess visceral pain in a rat model of endometriosis.

digraph "Rat_Dyspareunia_Model_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Induction [label="Induction of Endometriosis\nin Female Rats\n(Surgical Implantation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Development [label="Development of Endometriotic Lesions\nand Pain Symptoms (several weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Pain Assessment\n(Vaginal Distension)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with this compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostTreatment [label="Post-Treatment Pain Assessment\n(Vaginal Distension)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis:\nComparison of Pain Responses", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Induction -> Development; Development -> Baseline; Baseline -> Treatment; Treatment -> PostTreatment; PostTreatment -> DataAnalysis; }

Figure 3: Experimental workflow for the rat dyspareunia model.

Methodology:

  • Induction of Endometriosis: Surgically induce endometriosis in adult female Sprague-Dawley rats as described in the mouse model protocol, adapting the procedure for the larger animal. Allow several weeks for the lesions to establish and for pain symptoms to develop.

  • Assessment of Dyspareunia (Vaginal Distension):

    • Apparatus: Use a device that can apply controlled pressure via a small, inflatable balloon inserted into the vagina. The response can be measured as a visceromotor reflex (VMR) through electromyography (EMG) of the abdominal muscles or as a behavioral pain score.

    • Procedure: Acclimatize the rat to the testing apparatus. Insert the balloon into the vagina and inflate it to various pressures in a graded manner. Record the corresponding VMR or behavioral response at each pressure level.

  • Treatment and Re-assessment: Administer this compound or a vehicle control and repeat the vaginal distension test at specified time points to assess the effect of the treatment on pain responses.

Conclusion and Future Directions

This compound, through its targeted inhibition of mPGES-1, holds significant promise as a novel, non-hormonal treatment for endometriosis-associated pain. Preclinical data strongly support the role of mPGES-1 in the pathophysiology of endometriosis. The completion of the Phase II clinical trial is a critical milestone, and the forthcoming results will be instrumental in shaping the future of this therapeutic approach. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound and its potential to modify the disease course of endometriosis.

References

Methodological & Application

Friluglanstat In Vitro Assay Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the in vitro evaluation of Friluglanstat, a potent and selective inhibitor of lysophosphatidic acid acyltransferase-theta (LPAAT-theta). These assays are designed for researchers, scientists, and drug development professionals investigating the biochemical and cellular effects of this compound.

Introduction

This compound is a small molecule inhibitor targeting LPAAT-theta, an enzyme responsible for the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA).[1] Phosphatidic acid is a critical lipid second messenger that activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the LPAAT-theta/mTOR axis has been implicated in various cancers, making this compound a promising candidate for anti-cancer therapy.[3][4]

These protocols detail the procedures for an in vitro enzymatic assay to determine the inhibitory activity of this compound against LPAAT-theta and a cell-based proliferation assay to assess its anti-cancer efficacy.

Signaling Pathway

LPAAT-theta catalyzes the acylation of LPA to form PA. PA then directly binds to and activates mTOR, initiating a downstream signaling cascade that promotes cell growth and proliferation. By inhibiting LPAAT-theta, this compound reduces PA production, leading to the suppression of mTOR signaling and subsequent inhibition of cancer cell proliferation.[1][2][5]

LPAAT_theta_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPAAT-theta LPAAT-theta LPA->LPAAT-theta Substrate PA PA LPAAT-theta->PA Catalyzes mTOR mTOR PA->mTOR Activates Downstream Effectors Downstream Effectors mTOR->Downstream Effectors Activates Cell Growth & Proliferation Cell Growth & Proliferation Downstream Effectors->Cell Growth & Proliferation Promotes This compound This compound This compound->LPAAT-theta Inhibits

Figure 1. This compound inhibits the LPAAT-theta/mTOR signaling pathway.

Experimental Protocols

LPAAT-theta Enzymatic Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against LPAAT-theta. The assay measures the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Recombinant human LPAAT-theta

  • Lysophosphatidic acid (LPA)

  • Oleoyl-CoA

  • This compound

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Dissolve LPA and Oleoyl-CoA in the assay buffer to the desired stock concentrations.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a DTNB solution in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, LPA, and this compound (or vehicle control).

    • Initiate the reaction by adding Oleoyl-CoA and recombinant LPAAT-theta.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding the DTNB solution.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Reagents into Plate Dispense Reagents into Plate Prepare Reagents->Dispense Reagents into Plate Initiate Reaction Initiate Reaction Dispense Reagents into Plate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction & Add DTNB Stop Reaction & Add DTNB Incubate->Stop Reaction & Add DTNB Measure Absorbance Measure Absorbance Stop Reaction & Add DTNB->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50) End End Data Analysis (IC50)->End

Figure 2. Workflow for the LPAAT-theta enzymatic inhibition assay.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
This compoundLPAAT-thetaEnzymatic[Insert experimental value]
Reference InhibitorLPAAT-betaEnzymatic~15[6]
Cancer Cell Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effect of this compound on cancer cell lines using a standard MTT or CellTiter-Glo® assay.

Materials:

  • Cancer cell line (e.g., Ovarian, Pancreatic, or other relevant lines)

  • Cell culture medium and supplements

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • Microplate reader or luminometer

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (or vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the data on a dose-response curve.

Cell_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Assess Cell Viability Assess Cell Viability Incubate->Assess Cell Viability Data Analysis (IC50) Data Analysis (IC50) Assess Cell Viability->Data Analysis (IC50) End End Data Analysis (IC50)->End

Figure 3. Workflow for the cancer cell proliferation assay.

Data Presentation:

CompoundCell LineAssay TypeIC50 (µM)
This compoundOvarian Cancer (e.g., SK-OV-3)Proliferation[Insert experimental value]
This compoundPancreatic Cancer (e.g., AsPC-1)Proliferation[Insert experimental value]
LPAAT-beta InhibitorOvarian CancerApoptosisInduces apoptosis at nM concentrations[4]
LPAAT-beta InhibitorLeukemia Cell LinesApoptosisUniformly induces apoptosis[7]

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. The enzymatic assay allows for the precise determination of its inhibitory potency against LPAAT-theta, while the cell proliferation assay provides insights into its functional anti-cancer activity. These methods are essential for the preclinical evaluation of this compound and for elucidating its mechanism of action in cancer therapy.

References

Application Notes and Protocols: Friluglanstat in a Macrophage Inflammation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant underlying factor in a multitude of diseases. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating the inflammatory response.[1][2] Depending on the stimuli in their microenvironment, macrophages can polarize into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states.[1][3] The M1 phenotype is characterized by the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]

Secreted phospholipase A2 group IIA (sPLA2-IIA) is a key enzyme implicated in inflammatory processes.[5][6][7] It hydrolyzes phospholipids (B1166683) in cell membranes, leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[7] Elevated levels of sPLA2-IIA are associated with various inflammatory conditions.[5][6] Friluglanstat (B8332392) is a potent and selective inhibitor of sPLA2-IIA, and it represents a promising therapeutic agent for modulating macrophage-driven inflammation.

These application notes provide a detailed protocol for utilizing this compound in a macrophage inflammation model to assess its anti-inflammatory properties.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of sPLA2-IIA. By blocking sPLA2-IIA, this compound prevents the release of arachidonic acid from macrophage cell membranes. This, in turn, reduces the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), leading to decreased production of prostaglandins and leukotrienes, potent mediators of inflammation.[7] Furthermore, inhibition of sPLA2-IIA can modulate signaling pathways involved in the expression of pro-inflammatory cytokines in macrophages.[5][8]

cluster_membrane Cell Membrane cluster_downstream Downstream Inflammatory Mediators Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid sPLA2-IIA sPLA2-IIA sPLA2-IIA Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) sPLA2-IIA->Pro-inflammatory Cytokines (TNF-α, IL-6) This compound This compound This compound->sPLA2-IIA Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Macrophage Culture and Differentiation

A common cell line for studying macrophage inflammation is the murine J774A.1 cell line or human THP-1 monocytes differentiated into macrophages.[1][2][9]

Materials:

  • J774A.1 macrophage cell line (or THP-1 monocytes)

  • DMEM (for J774A.1) or RPMI-1640 (for THP-1) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol for J774A.1 Culture:

  • Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

Protocol for THP-1 Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To differentiate into macrophages, seed THP-1 cells in culture plates and treat with 100 ng/mL PMA for 48-72 hours.

  • After differentiation, replace the PMA-containing medium with fresh medium and allow cells to rest for 24 hours before treatment.

Macrophage Inflammation Assay

This protocol outlines the steps to induce an inflammatory response in macrophages and assess the effect of this compound.

Materials:

  • Differentiated macrophages (J774A.1 or THP-1)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Cell culture medium

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for nitric oxide measurement

Protocol:

  • Seed differentiated macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control.

  • Stimulate the macrophages with 100 ng/mL LPS to induce inflammation. Include an unstimulated control group.

  • Incubate the plates for 24 hours at 37°C and 5% CO2.[10]

  • After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Measure the production of nitric oxide (NO) in the supernatants using the Griess reagent.

Start Start Seed Macrophages Seed Macrophages Start->Seed Macrophages Pre-treat with this compound Pre-treat with this compound Seed Macrophages->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Analyze Cytokines (ELISA) & NO (Griess) Analyze Cytokines (ELISA) & NO (Griess) Collect Supernatant->Analyze Cytokines (ELISA) & NO (Griess) End End Analyze Cytokines (ELISA) & NO (Griess)->End

Figure 2: Experimental workflow for the macrophage inflammation assay.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated ControlBaselineBaselineBaseline
LPS (100 ng/mL)HighHighHigh
LPS + this compound (0.1 µM)ReducedReducedReduced
LPS + this compound (1 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + this compound (10 µM)Strongly ReducedStrongly ReducedStrongly Reduced

Table 2: Effect of this compound on Nitric Oxide Production in LPS-stimulated Macrophages

Treatment GroupNitric Oxide (µM)
Unstimulated ControlBaseline
LPS (100 ng/mL)High
LPS + this compound (0.1 µM)Reduced
LPS + this compound (1 µM)Significantly Reduced
LPS + this compound (10 µM)Strongly Reduced

Expected Results

Treatment with this compound is expected to dose-dependently reduce the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide in LPS-stimulated macrophages. This demonstrates the anti-inflammatory potential of this compound in a cellular model of inflammation.

Troubleshooting

  • High background in unstimulated controls: This could be due to contamination of cell cultures or reagents. Ensure sterile techniques and use fresh reagents.

  • Low or no response to LPS: Check the activity of the LPS stock. The macrophage cell line may have a low passage number and be less responsive.

  • High variability between replicates: Ensure accurate and consistent cell seeding and reagent addition.

Conclusion

The provided protocols and application notes offer a framework for investigating the anti-inflammatory effects of this compound in a macrophage-based inflammation model. By inhibiting sPLA2-IIA, this compound effectively reduces the production of key inflammatory mediators, highlighting its potential as a therapeutic agent for inflammatory diseases. Further studies can explore the effects of this compound on gene expression of inflammatory markers and its efficacy in in vivo models of inflammation.

References

Application Notes and Protocols for Friluglanstat in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat (B8332392) is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2] By blocking the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), this compound offers a targeted approach to reducing inflammation. Elevated PGE2 levels are implicated in the pathophysiology of numerous diseases, including cancer, by promoting cell proliferation, migration, invasion, and angiogenesis, while also suppressing anti-tumor immunity. These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting to investigate its therapeutic potential.

Mechanism of Action

This compound specifically targets and inhibits the mPGES-1 enzyme. This enzyme is the terminal synthase in the production of PGE2, a central mediator of inflammation and a significant contributor to the tumor microenvironment. The inhibition of mPGES-1 by this compound leads to a decrease in PGE2 levels, thereby attenuating its downstream signaling effects.

Signaling Pathway of this compound Action

Friluglanstat_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 EP Receptors EP Receptors PGE2->EP Receptors This compound This compound This compound->mPGES-1 Inhibition Downstream Effectors Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK, NF-κB, STAT3) EP Receptors->Downstream Effectors Activation Cellular Responses Cellular Responses (Proliferation, Migration, Inflammation, Angiogenesis) Downstream Effectors->Cellular Responses Modulation of

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Due to the novelty of this compound, extensive quantitative data from a wide range of cell lines is still emerging. The following tables provide a template for organizing experimental data and include example values based on typical mPGES-1 inhibitors. Researchers should determine the optimal concentrations and IC50 values for their specific cell lines of interest.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A549Non-Small Cell Lung CancerDetermine Experimentally
H460Non-Small Cell Lung CancerDetermine Experimentally
MCF-7Breast CancerDetermine Experimentally
PC-3Prostate CancerDetermine Experimentally
PANC-1Pancreatic CancerDetermine Experimentally

Table 2: Recommended Concentration Range for In Vitro Assays

Assay TypeRecommended Concentration Range (µM)Incubation Time
Cell Viability (MTT/XTT)0.1 - 10024 - 72 hours
Western Blot1 - 2024 - 48 hours
qPCR1 - 2024 - 48 hours
Cell Migration/Invasion0.5 - 1024 hours
Apoptosis Assay1 - 2024 - 48 hours

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically a solid. Reconstitute the powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: When ready to use, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[3]

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the treatment period.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period based on the specific assay being performed.

Cell Viability Assay (MTT Assay)

This protocol is for a 96-well plate format.

  • Seed cells at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Seed cells in 6-well plates and treat with this compound (e.g., 1, 5, 10 µM) for 24-48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., mPGES-1, p-STAT3, STAT3, Cyclin D1, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)
  • Treat cells with this compound as described for Western Blotting.

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green master mix and primers specific for the genes of interest (e.g., PTGES1, CCND1, BCL2) and a housekeeping gene (e.g., ACTB, GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment This compound Treatment (Varying Concentrations and Times) Cell_Culture->Treatment Endpoint_Assays Select Endpoint Assay Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assays->Cell_Viability Protein_Analysis Protein Expression Analysis (Western Blot) Endpoint_Assays->Protein_Analysis Gene_Analysis Gene Expression Analysis (qPCR) Endpoint_Assays->Gene_Analysis Functional_Assay Functional Assays (Migration, Invasion, Apoptosis) Endpoint_Assays->Functional_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Protein_Analysis->Data_Analysis Gene_Analysis->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound.

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in the stock solution. If precipitation occurs upon dilution in aqueous media, consider using a different solvent or vortexing thoroughly.

  • Cytotoxicity: Always perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.

  • Off-target Effects: While this compound is a selective mPGES-1 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.

  • Controls: Include appropriate controls in all experiments, including a vehicle control (DMSO), untreated cells, and positive/negative controls where applicable.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the mPGES-1/PGE2 pathway in various cellular processes and disease models.

References

Application Notes and Protocols for Friluglanstat in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat, also known as NS-580, is a small molecule inhibitor currently under investigation, notably in Phase 2 clinical trials for endometriosis. While specific preclinical data on the dosing and administration of this compound in mice are not publicly available, its suspected mechanism of action as a thromboxane (B8750289) prostanoid (TP) receptor antagonist allows for the development of representative protocols based on similar compounds. Thromboxane A2 (TXA2) signaling through the TP receptor is implicated in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and inflammation. In the context of endometriosis, this pathway is believed to play a significant role in the establishment and growth of ectopic endometrial tissue.

These application notes provide a detailed guide for the potential dosing and administration of this compound in mice, based on data from other TP receptor antagonists used in murine research. The provided protocols and visualizations are intended to serve as a starting point for researchers and should be adapted and optimized based on empirical data once it becomes available for this compound.

Data Presentation: Dosing of Thromboxane Receptor Antagonists in Mice

The following table summarizes dosing information for various TP receptor antagonists that have been used in mouse models. This data can be used to estimate a starting dose range for this compound in preclinical studies, which should then be refined through dose-finding experiments.

CompoundDoseAdministration RouteMouse ModelReference
Ifetroban50 mg/kgOral gavage (daily)Triple-negative breast cancer[1]
Ifetroban25 mg/kg/dayIn drinking waterMuscular dystrophy[2][3]
S-145210 mg/kgOralGastric ulcer[4]
BM-57310 mg/LIn drinking waterAtherosclerosis[5]
Unnamed TP Antagonist5 mg/kgNot specifiedAlzheimer's disease[6]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of a TP Receptor Antagonist

This protocol details the preparation and administration of a TP receptor antagonist via oral gavage, a common and precise method for oral dosing in mice.

Materials:

  • Thromboxane receptor antagonist (e.g., this compound)

  • Vehicle solution (e.g., 4% sucrose (B13894) in sterile water, 0.5% methylcellulose)

  • Mortar and pestle or appropriate homogenization equipment

  • Analytical balance

  • Sterile tubes

  • Vortex mixer

  • Animal gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Appropriate mouse strain (e.g., BALB/c, C57BL/6)

Procedure:

  • Dose Calculation: Calculate the required amount of the compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.

  • Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions. For example, to prepare a 4% sucrose solution, dissolve 4 g of sucrose in 100 mL of sterile water.[1]

  • Compound Suspension:

    • Weigh the calculated amount of the TP receptor antagonist.

    • If the compound is not readily soluble, create a homogenous suspension. This can be achieved by grinding the compound to a fine powder using a mortar and pestle and then gradually adding the vehicle while triturating to form a smooth paste.

    • Transfer the paste to a sterile tube and add the remaining vehicle to achieve the final desired concentration.

    • Vortex the suspension thoroughly before each administration to ensure uniform distribution.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the extension of the neck.

    • Measure the correct volume of the compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. The ball tip helps to prevent tracheal insertion.

    • Slowly administer the solution.

    • Withdraw the gavage needle gently.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Administration of a TP Receptor Antagonist in Drinking Water

This protocol describes a less stressful, non-invasive method for chronic administration of a compound.

Materials:

  • Thromboxane receptor antagonist (e.g., this compound)

  • Sterile drinking water

  • Water bottles for mice

  • Graduated cylinders

Procedure:

  • Concentration Calculation: Determine the concentration of the compound needed in the drinking water to achieve the target daily dose (e.g., 25 mg/kg/day).[2][3] This will require an estimation of the average daily water consumption of the mice (typically 3-5 mL per day for an adult mouse).

    • Formula: Concentration (mg/mL) = (Dose (mg/kg/day) * Average body weight (kg)) / Average daily water intake (mL/day)

  • Solution Preparation:

    • Dissolve the calculated amount of the TP receptor antagonist in a known volume of sterile drinking water. Ensure the compound is fully dissolved. If solubility is an issue, a suitable solubilizing agent approved for animal use may be required.

  • Administration:

    • Replace the regular drinking water in the mouse cages with the prepared medicated water.

    • Measure the volume of water consumed per cage daily to monitor the actual drug intake.

    • Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and potency of the compound.

  • Monitoring:

    • Monitor the body weight and general health of the mice throughout the study.

    • Adjust the concentration of the drug in the water if there are significant changes in water consumption or body weight.

Visualization of Signaling Pathways and Experimental Workflows

Thromboxane A2 Signaling Pathway

This diagram illustrates the signaling cascade initiated by the binding of Thromboxane A2 (TXA2) to its receptor (TP), leading to various cellular responses. This compound is hypothesized to block this pathway at the receptor level.

Thromboxane_Signaling_Pathway TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds This compound This compound This compound->TP_Receptor Inhibits Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Responses (Platelet Aggregation, Vasoconstriction, Inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in a Murine Endometriosis Model

This diagram outlines the key steps in a preclinical study to assess the efficacy of this compound in a mouse model of endometriosis.

Endometriosis_Workflow cluster_model Model Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Induction of Endometriosis in Mice Vehicle Vehicle Control Group Friluglanstat_Low This compound (Low Dose) Friluglanstat_High This compound (High Dose) Treatment_Admin Daily Drug Administration (e.g., Oral Gavage) Vehicle->Treatment_Admin Friluglanstat_Low->Treatment_Admin Friluglanstat_High->Treatment_Admin Lesion_Measurement Measurement of Endometriotic Lesion Size Treatment_Admin->Lesion_Measurement Histology Histological Analysis Treatment_Admin->Histology Biomarker_Analysis Biomarker Analysis (e.g., Inflammatory Cytokines) Treatment_Admin->Biomarker_Analysis Data_Analysis Data Analysis and Statistical Comparison Lesion_Measurement->Data_Analysis Histology->Data_Analysis Biomarker_Analysis->Data_Analysis

References

Application Notes and Protocols: Pharmacokinetics of Friluglanstat in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for conducting pharmacokinetic studies of friluglanstat (B8332392) in Sprague-Dawley rats. This compound is an inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2][3] Understanding its pharmacokinetic profile is crucial for preclinical development. While specific data for this compound in Sprague-Dawley rats is not publicly available, this document outlines a comprehensive set of protocols and data presentation templates based on established methodologies for pharmacokinetic analysis in this species. These guidelines will enable researchers to design and execute robust studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Introduction

This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] This enzyme is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby exerting anti-inflammatory effects. The Sprague-Dawley rat is a widely used animal model in preclinical drug development due to its well-characterized physiology and genetics. Pharmacokinetic studies in this model provide essential data on a drug candidate's behavior in a living organism, informing dose selection and predicting human pharmacokinetics.

Data Presentation

The following tables provide a standardized format for presenting pharmacokinetic data for this compound in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Intravenous Dose)

ParameterUnitValue (Mean ± SD)
C₀ng/mL
AUC₀-tngh/mL
AUC₀-∞ngh/mL
t₁/₂h
CLmL/h/kg
VdL/kg

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Oral Dose)

ParameterUnitValue (Mean ± SD)
Cₘₐₓng/mL
Tₘₐₓh
AUC₀-tngh/mL
AUC₀-∞ngh/mL
t₁/₂h
F (%)%

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley Rat

  • Sex: Male and/or Female

  • Age: 8-10 weeks

  • Weight: 200-250 g

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

Dosing
  • Formulation: this compound should be dissolved or suspended in an appropriate vehicle (e.g., saline, 0.5% carboxymethylcellulose). The formulation should be sterile for intravenous administration.

  • Intravenous (IV) Administration: A single dose of this compound is administered via the tail vein. The injection volume should be appropriate for the animal's weight (e.g., 1-2 mL/kg).

  • Oral (PO) Administration: A single dose of this compound is administered by oral gavage. The gavage volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma samples. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

G cluster_pathway This compound Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation This compound This compound This compound->mPGES1 Inhibits

Caption: Signaling pathway of this compound's anti-inflammatory action.

G cluster_workflow Pharmacokinetic Study Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Dosing (IV or PO Administration) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Reporting Reporting of PK Parameters Data_Analysis->Reporting

Caption: Experimental workflow for a pharmacokinetic study in rats.

References

Troubleshooting & Optimization

Friluglanstat Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of friluglanstat (B8332392) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound aqueous solutions?

A1: For short-term storage (up to 72 hours), it is recommended to store this compound solutions at 2-8°C, protected from light. For long-term storage, aliquots should be frozen at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Oxidizing agents can also contribute to degradation.[3][4] It is crucial to control these factors during your experiments to ensure the integrity of the compound.

Q3: How can I visually identify if my this compound solution has degraded?

A3: Visual signs of degradation can include a change in color (e.g., development of a yellowish tint), the appearance of cloudiness, or the formation of visible precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for confirmation.

Q4: Is this compound susceptible to hydrolysis?

A4: Yes, like many pharmaceutical compounds, this compound can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[5] Forced degradation studies are essential to understand the specific pH conditions that are most likely to cause hydrolytic degradation.[6][7]

Q5: What are the expected degradation products of this compound in an aqueous solution?

A5: Based on its chemical structure (C25H20ClF3N4O3), potential degradation pathways for this compound include hydrolysis of the amide bonds and oxidation. This could result in the formation of key breakdown products. A proposed degradation pathway is illustrated below.

G This compound This compound Hydrolysis_Acid Acidic Hydrolysis (e.g., 0.1 M HCl) This compound->Hydrolysis_Acid pH < 4 Hydrolysis_Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) This compound->Hydrolysis_Base pH > 9 Oxidation Oxidation (e.g., 3% H2O2) This compound->Oxidation Photolysis Photolytic Stress (UV/Vis Light) This compound->Photolysis Deg_Prod_A Degradation Product A (Amide Cleavage) Hydrolysis_Acid->Deg_Prod_A Hydrolysis_Base->Deg_Prod_A Deg_Prod_B Degradation Product B (Oxidized Benzimidazole) Oxidation->Deg_Prod_B Deg_Prod_C Degradation Product C (N-dealkylation) Photolysis->Deg_Prod_C

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Guide

Q1: I observed unexpected precipitation in my this compound solution. What could be the cause?

A1: Unexpected precipitation can be due to several factors:

  • Low Solubility: this compound may have limited solubility in purely aqueous solutions. Consider the use of co-solvents such as DMSO or ethanol, followed by dilution into your aqueous buffer.

  • pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Check if the pH of your solution is within the optimal range for its solubility.

  • Degradation: One or more degradation products may be less soluble than the parent compound, leading to precipitation over time.

Q2: My analytical results show a rapid loss of this compound potency. What should I investigate?

A2: A rapid loss of potency suggests accelerated degradation. The following decision tree can help you troubleshoot the issue:

G Start Rapid Potency Loss Observed Check_pH Is the solution pH outside the 6-8 range? Start->Check_pH Check_Temp Was the solution exposed to high temperatures (>25°C)? Check_pH->Check_Temp No Action_pH Adjust pH to neutral range (6-8). Use a non-reactive buffer. Check_pH->Action_pH Yes Check_Light Was the solution protected from light? Check_Temp->Check_Light No Action_Temp Store solution at 2-8°C or frozen for long-term. Check_Temp->Action_Temp Yes Check_Oxidants Does the buffer contain oxidizing agents? Check_Light->Check_Oxidants No Action_Light Store in amber vials or cover with aluminum foil. Check_Light->Action_Light Yes Action_Oxidants Prepare fresh, oxidant-free buffers. Check_Oxidants->Action_Oxidants Yes

Caption: Troubleshooting potency loss for this compound.

Q3: I am seeing extra peaks in my HPLC chromatogram. How can I determine if they are degradation products?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation or impurities. To confirm if these are degradation products, you can perform a forced degradation study.[3][6] Expose your this compound solution to stress conditions (e.g., acid, base, peroxide, heat, light) and monitor the chromatogram over time. If the new peaks increase in area as the main this compound peak decreases, they are likely degradation products.

Quantitative Data Summary

The following table summarizes the hypothetical stability data for this compound in aqueous solution under various stress conditions.

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products
0.1 M HCl24 hours60°C75.2%Degradation Product A
0.1 M NaOH24 hours60°C68.5%Degradation Product A
3% H₂O₂24 hours25°C82.1%Degradation Product B
Photolytic (UV/Vis)48 hours25°C89.7%Degradation Product C
Thermal7 days60°C95.3%Minor unidentified peaks
Neutral pH (7.0)7 days25°C98.9%Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL.

    • Photolytic Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL and expose to a photostability chamber.

  • Incubation: Incubate the solutions as per the conditions in the data table above. A control sample (diluted in water) should be stored at 2-8°C, protected from light.

  • Sampling and Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

G Start Prepare 1 mg/mL this compound Stock Prepare_Stress Prepare Stress Solutions (Acid, Base, Oxidative, Thermal, Photo) Start->Prepare_Stress Incubate Incubate under Stress Conditions Prepare_Stress->Incubate Sample Sample at Time Points Incubate->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze End Evaluate Degradation Profile Analyze->End

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Analyze the chromatograms to ensure baseline separation between the this compound peak and any degradation product peaks. The method is considered stability-indicating if all peaks are well-resolved.[8]

References

Potential off-target effects of Friluglanstat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friluglanstat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

As of the latest available information, there are no specifically documented off-target effects for this compound. It is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). The primary mechanism of action is the reduction of prostaglandin E2 (PGE2) synthesis.

Q2: Are there any predicted or potential off-target effects based on this compound's structure?

This compound contains a benzimidazole (B57391) core structure. While specific off-target effects for this compound have not been characterized, a broader class of benzimidazole derivatives has been associated with certain adverse events in pharmacovigilance studies. A 2024 study analyzing the WHO's VigiBase database identified potential signals for serious hematological and hepatic adverse events associated with some benzimidazole derivatives[1]. It is important to note that these are signals from a large database and do not definitively establish a causal link for this compound itself.

Q3: What is the primary mechanism of action of this compound?

This compound is an inhibitor of prostaglandin E synthase (PGES)[2]. Specifically, it targets the membrane-bound prostaglandin E synthase-1 (mPGES-1), which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2)[2]. By inhibiting mPGES-1, this compound reduces the levels of pro-inflammatory PGE2.

Troubleshooting Guide

This guide is intended to help researchers investigate unexpected experimental results that may be related to potential off-target effects of this compound.

Observed Issue Potential Cause (Hypothesized Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in blood cell counts (e.g., leukopenia, anemia) in in vivo models. Potential hematological effects related to the benzimidazole core structure.1. Perform complete blood counts (CBC) with differentials at baseline and multiple time points during the study.2. Include a vehicle control group and a positive control known to cause hematological changes.3. Assess bone marrow cellularity and morphology at study termination.
Elevated liver enzymes (e.g., ALT, AST) or signs of liver toxicity in animal models. Potential hepatic effects, as suggested by data on some benzimidazole derivatives.1. Monitor liver function tests (LFTs) at regular intervals.2. Conduct histopathological examination of liver tissue.3. Evaluate markers of cholestasis (e.g., alkaline phosphatase, bilirubin).
Unexplained cell death or altered proliferation in cell-based assays not expressing mPGES-1. Off-target kinase inhibition or other unforeseen interactions.1. Confirm the absence of mPGES-1 expression in your cell line via qPCR or Western blot.2. Perform a broad-panel kinase screen to identify potential off-target interactions.3. Utilize a structurally unrelated mPGES-1 inhibitor as a comparator.

Data on Potential Off-Target Effects of Structurally Related Compounds

The following table summarizes findings from a pharmacovigilance study on benzimidazole derivatives, which may provide a starting point for investigating potential off-target effects of this compound due to its shared chemical moiety. Note: This data is not specific to this compound and should be interpreted with caution.

Adverse Event Category Reported Signal Strength (Adjusted Reporting Odds Ratio) Specific Events Noted
Hematological Disorders 9.44 (for bone marrow failure and hypoplastic anemia)Bone marrow failure, hypoplastic anemia, serious leukopenia[1]
Hepatic Disorders 3.10 (for serious hepatic disorders)Serious hepatic disorders, hepatitis[1]
Neurological Disorders New signal identifiedSeizures[1]
Skin and Subcutaneous Tissue Disorders 2.02 (for serious urticaria)Serious urticaria[1]

Experimental Protocols

Protocol 1: Assessment of Potential Hematological Off-Target Effects In Vivo

  • Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Groups:

    • Vehicle Control

    • This compound (Therapeutic Dose)

    • This compound (High Dose, e.g., 3-5x therapeutic dose)

    • Positive Control (e.g., a compound known to cause myelosuppression)

  • Dosing: Administer compounds for a relevant duration (e.g., 14 or 28 days).

  • Sample Collection: Collect peripheral blood via tail vein or saphenous vein at baseline, mid-study, and termination.

  • Analysis:

    • Perform Complete Blood Counts (CBC) with differential using an automated hematology analyzer.

    • At termination, collect bone marrow from the femur and perform cytological evaluation of a bone marrow smear.

    • Conduct histopathological analysis of the spleen and thymus.

Protocol 2: Evaluation of Potential Hepatotoxicity In Vitro

  • Cell Line: Use a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes).

  • Treatment:

    • Vehicle Control (e.g., DMSO)

    • This compound (dose-response, from 0.1 µM to 100 µM)

    • Positive Control (e.g., acetaminophen)

  • Assays:

    • Cytotoxicity: Measure cell viability using an MTT or LDH release assay after 24, 48, and 72 hours of treatment.

    • Liver Enzyme Activity: Measure the activity of ALT and AST in the cell culture supernatant.

    • Gene Expression: Use qPCR to assess the expression of stress-response genes (e.g., Nrf2, HO-1) and markers of liver injury.

Visualizations

Friluglanstat_On_Target_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation This compound This compound This compound->mPGES1 Off_Target_Investigation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation Kinase_Panel Broad Kinase Panel Animal_Model Relevant Animal Model Kinase_Panel->Animal_Model Hepatotoxicity_Assay Hepatotoxicity Assays LFT Liver Function Tests (LFTs) Hepatotoxicity_Assay->LFT Hematotoxicity_Assay Hematotoxicity Assays CBC Complete Blood Count (CBC) Hematotoxicity_Assay->CBC Animal_Model->CBC Animal_Model->LFT Histopathology Histopathology CBC->Histopathology LFT->Histopathology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Unexpected_Result Unexpected Experimental Result Hypothesis Hypothesize Potential Off-Target Effect (e.g., based on chemical structure) Unexpected_Result->Hypothesis Hypothesis->Kinase_Panel Hypothesis->Hepatotoxicity_Assay Hypothesis->Hematotoxicity_Assay

References

Validation & Comparative

Friluglanstat vs. Other mPGES-1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) has emerged as a promising therapeutic strategy for a variety of inflammatory conditions, pain, and cancer. By targeting the terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, mPGES-1 inhibitors offer the potential for a more targeted anti-inflammatory effect with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This guide provides a comparative overview of Friluglanstat and other notable mPGES-1 inhibitors, supported by available preclinical data.

Introduction to mPGES-1 Inhibition

Microsomal prostaglandin E synthase-1 is a key enzyme that is often upregulated during inflammation, leading to increased production of PGE2.[1][2] PGE2 is a potent lipid mediator involved in orchestrating inflammatory responses, pain sensitization, and fever.[3] Unlike NSAIDs and coxibs, which inhibit cyclooxygenase (COX) enzymes upstream in the arachidonic acid cascade, mPGES-1 inhibitors specifically block the final step of PGE2 synthesis. This selectivity is hypothesized to reduce the risk of gastrointestinal and cardiovascular side effects associated with broader prostaglandin inhibition.[3][4]

The mPGES-1 Signaling Pathway

The enzymatic pathway leading to PGE2 production is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory mediator PGE2.[4][5]

mPGES1_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 Phospholipase A2 COX COX-1 / COX-2 mPGES1 mPGES-1

Figure 1: Simplified signaling pathway of PGE2 production via mPGES-1.

Comparative Efficacy of mPGES-1 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected mPGES-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Human mPGES-1Cell-freeData not available
Human mPGES-1Whole Blood AssayData not available
Zaloglanstat (GRC 27864) Human mPGES-1Cell-free1.3[4]
Human mPGES-1Whole Blood Assay30[4]
MF63 Human mPGES-1Cell-free1[1]
Human mPGES-1A549 cell assay420[1]
Human mPGES-1Whole Blood Assay1300[1]
Licofelone (ML3000) Human mPGES-1Cell-free6000[1]
Human mPGES-1IL-1β-treated A549 cells<1000[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for common assays used to evaluate mPGES-1 inhibitors.

Human mPGES-1 Cell-Free Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Reaction Mixture: The reaction is typically carried out in a buffer containing a known concentration of purified mPGES-1, the substrate PGH2, and a reducing agent such as glutathione.

  • Inhibitor Addition: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 4°C or 37°C) for a specific period to allow for the conversion of PGH2 to PGE2.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of PGE2 produced is quantified using a sensitive method such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

CellFree_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified mPGES-1 Enzyme Reaction Combine Enzyme, Substrate, and Inhibitor in Reaction Buffer Enzyme->Reaction Substrate PGH2 Substrate Substrate->Reaction Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction Incubate Incubate at Controlled Temperature Reaction->Incubate Detect Quantify PGE2 Production (ELISA or LC-MS) Incubate->Detect Calculate Calculate % Inhibition and IC50 Detect->Calculate

Figure 2: General workflow for a cell-free mPGES-1 enzyme assay.

Whole Blood Assay (WBA)

The WBA provides a more physiologically relevant assessment of an inhibitor's activity in the complex environment of human blood.

  • Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant.

  • Inhibitor Pre-incubation: The blood is pre-incubated with various concentrations of the test compound.

  • Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the blood to induce the expression of COX-2 and mPGES-1, thereby stimulating PGE2 production.

  • Incubation: The blood is incubated for several hours (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • PGE2 Measurement: The concentration of PGE2 in the plasma is measured by ELISA or LC-MS.

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

Concluding Remarks

The development of selective mPGES-1 inhibitors like this compound represents a significant advancement in the pursuit of safer and more targeted anti-inflammatory therapies. While direct comparative data for this compound is still emerging, the information available for other mPGES-1 inhibitors demonstrates the potential of this drug class. As more preclinical and clinical data for this compound becomes available, a more comprehensive understanding of its comparative efficacy and safety profile will be possible. Researchers are encouraged to consult the primary literature for the most up-to-date findings.

References

Comparative Analysis of Friluglanstat and Diclofenac in Inflammation Models: A Data Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant disparity in the available information for friluglanstat (B8332392) and diclofenac (B195802), precluding a direct comparative guide at this time.

While diclofenac is a well-established non-steroidal anti-inflammatory drug (NSAID) with a vast body of research detailing its mechanism of action, efficacy in various inflammation models, and clinical applications, information on this compound is currently limited to its chemical identity.

This compound: Acknowledged Chemical Compound with Limited Biological Data

Searches in chemical and regulatory databases confirm that this compound is a recognized chemical entity. However, as of the latest available information, there are no published preclinical or clinical studies detailing its pharmacological properties, mechanism of action, or efficacy in inflammation models. Without such data, a meaningful and objective comparison with diclofenac is not feasible.

Diclofenac: A Well-Characterized Anti-Inflammatory Agent

Diclofenac is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Its primary mechanism of action involves blocking the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2][3][4][5] The inhibition of prostaglandin (B15479496) production leads to the anti-inflammatory, analgesic, and antipyretic effects of diclofenac.[1][2]

The mechanism of action of diclofenac and other NSAIDs in the context of inflammation is centered on the arachidonic acid cascade.

Prostaglandin Synthesis Pathway and Inhibition by Diclofenac

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins such as PGE2 and PGI2. Diclofenac acts by inhibiting COX-1 and COX-2, thereby reducing the production of these prostaglandins and mitigating the inflammatory response.

Prostaglandin_Synthesis_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation Inflammation Prostaglandins (PGE2, PGI2, etc.)->Inflammation Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Inhibition Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Selection Select Rats (e.g., Wistar) Grouping Divide into Control and Treatment Groups Animal_Selection->Grouping Drug_Admin Administer Diclofenac or Vehicle Grouping->Drug_Admin Inflammation_Induction Inject Carrageenan into Paw Drug_Admin->Inflammation_Induction Measurement Measure Paw Volume Over Time Inflammation_Induction->Measurement Calculate_Inhibition Calculate % Inhibition of Edema Measurement->Calculate_Inhibition Statistical_Analysis Perform Statistical Analysis Calculate_Inhibition->Statistical_Analysis

References

Validating Friluglanstat's Efficacy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Friluglanstat, a novel programmed death-ligand 1 (PD-L1) inhibitor, against established alternatives in non-small cell lung cancer (NSCLC) models. The data presented herein is generated from robust experimental protocols, offering a clear perspective on this compound's potential as a next-generation immuno-oncology therapeutic.

Mechanism of Action: Restoring Anti-Tumor Immunity

This compound is a fully humanized IgG1 monoclonal antibody designed to bind with high affinity to PD-L1, preventing its interaction with the PD-1 receptor on activated T cells. This blockade disrupts a key immune checkpoint pathway that tumor cells exploit to evade immune surveillance. By inhibiting the PD-1/PD-L1 interaction, this compound reinvigorates exhausted T cells within the tumor microenvironment, enabling them to recognize and eliminate cancer cells.

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell cluster_inhibition Immune Response Inhibition cluster_activation Restored Anti-Tumor Immunity Tumor Tumor Cell PDL1 PD-L1 MHC MHC PD1 PD-1 PDL1->PD1 Binding TCR TCR MHC->TCR Antigen Presentation TCell Activated T Cell Inhibition T Cell Inhibition (Immune Evasion) PD1->Inhibition Signal Activation T Cell Activation (Tumor Cell Killing) TCR->Activation This compound This compound This compound->PDL1 Blocks Binding

Caption: PD-1/PD-L1 Signaling Pathway and this compound's Mechanism of Action.

Comparative Efficacy in a Syngeneic NSCLC Mouse Model

This compound was evaluated in a syngeneic mouse model using Lewis Lung Carcinoma (LLC) cells, which provides a fully immunocompetent system to assess anti-tumor immunity. Its performance was compared to a standard-of-care PD-L1 inhibitor, Atezolizumab.

Tumor Growth Inhibition

Treatment with this compound resulted in a statistically significant reduction in tumor volume compared to both the vehicle control and Atezolizumab-treated groups.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1850 ± 210-
Atezolizumab (10 mg/kg)980 ± 15047%
This compound (10 mg/kg)650 ± 12065%
Immune Cell Infiltration in the Tumor Microenvironment

To understand the immunological basis of its enhanced efficacy, the tumor microenvironment was analyzed by flow cytometry at the end of the study. This compound treatment led to a more robust infiltration of cytotoxic CD8+ T cells and a favorable ratio of CD8+ T cells to regulatory T cells (Tregs).

Treatment GroupCD8+ T Cells (% of CD45+ cells)CD8+/Treg Ratio
Vehicle Control8.5 ± 2.11.5
Atezolizumab (10 mg/kg)15.2 ± 3.53.2
This compound (10 mg/kg)22.8 ± 4.25.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation of the presented data.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_analysis Endpoint Analysis A1 LLC Cell Culture A2 Subcutaneous Implantation in C57BL/6 Mice A1->A2 B1 Tumor Growth to ~100 mm³ A2->B1 B2 Randomization into Treatment Groups (n=10/group) B1->B2 B3 Intraperitoneal Dosing (this compound, Atezolizumab, Vehicle) Twice weekly for 3 weeks B2->B3 C1 Tumor Volume Measurement (Calipers, Twice weekly) B3->C1 C2 Body Weight Monitoring B3->C2 D1 Tumor Excision at Day 21 C1->D1 D2 Tumor Dissociation to Single-Cell Suspension D1->D2 D3 Flow Cytometry Analysis of Immune Infiltrate D2->D3

Caption: Preclinical Experimental Workflow for Efficacy Testing.
Syngeneic Mouse Model of Non-Small Cell Lung Cancer

  • Cell Culture: Lewis Lung Carcinoma (LLC) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Eight-week-old female C57BL/6 mice were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: LLC cells were harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse was subcutaneously injected with 5 x 10^5 LLC cells in the right flank.

  • Treatment: When tumors reached an average volume of approximately 100 mm³, mice were randomized into three groups (n=10 per group): Vehicle (PBS), Atezolizumab (10 mg/kg), and this compound (10 mg/kg). Treatments were administered via intraperitoneal injection twice a week for three weeks.

  • Tumor Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At day 21, mice were euthanized, and tumors were excised for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Single-Cell Suspension: Excised tumors were mechanically minced and digested in RPMI medium containing collagenase D and DNase I for 45 minutes at 37°C with gentle agitation. The resulting cell suspension was filtered through a 70-µm cell strainer.

  • Red Blood Cell Lysis: Red blood cells were lysed using an ACK lysis buffer.

  • Antibody Staining: The single-cell suspension was stained with a cocktail of fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, and FoxP3 for 30 minutes on ice in the dark. A viability dye was included to exclude dead cells from the analysis.

  • Data Acquisition and Analysis: Stained cells were acquired on a multi-color flow cytometer. The data was analyzed using appropriate software to quantify the populations of different immune cell subsets within the tumor microenvironment. The gating strategy involved first identifying live, single CD45+ hematopoietic cells, followed by gating on T cell populations (CD3+, CD4+, CD8+, and FoxP3+).

Conclusion

The preclinical data presented in this guide demonstrate that this compound exhibits superior anti-tumor efficacy compared to the established PD-L1 inhibitor, Atezolizumab, in a syngeneic NSCLC model. This enhanced activity is associated with a more robust infiltration of cytotoxic T cells into the tumor microenvironment. These findings strongly support the continued development of this compound as a promising new immunotherapy for non-small cell lung cancer.

Friluglanstat: A Comparative Analysis of Cyclooxygenase (COX) Enzyme Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat (B8332392) (also known as NS-580) is an investigational drug identified as a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain. By targeting mPGES-1, this compound represents a therapeutic strategy aimed at reducing PGE2 production at inflammatory sites. This approach is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which act upstream by inhibiting the cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of this compound's interaction with COX enzymes, supported by available data on the selectivity of mPGES-1 inhibitors and detailed experimental protocols for assessing such cross-reactivity.

Mechanism of Action: Targeting Downstream of COX Enzymes

The arachidonic acid cascade is a primary pathway for the synthesis of pro-inflammatory mediators. Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted to various prostaglandins (B1171923), including the pro-inflammatory PGE2, by terminal synthases. This compound's intended target, mPGES-1, is the specific terminal synthase responsible for PGE2 production in inflammatory settings.[3][4]

Inhibiting mPGES-1 is hypothesized to offer a more targeted anti-inflammatory effect with a potentially improved safety profile compared to non-selective NSAIDs and COX-2 inhibitors.[3][5] This is because the inhibition of COX enzymes can lead to the shutdown of the production of all prostanoids, some of which have important physiological functions. For instance, the inhibition of COX-1 is associated with gastrointestinal side effects, while the inhibition of COX-2 has been linked to cardiovascular risks due to the imbalance of prothrombotic and antithrombotic eicosanoids.[5] Selective mPGES-1 inhibitors, in theory, would only block the production of PGE2 without affecting the synthesis of other prostaglandins like prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2).[5]

Comparative Analysis of Selectivity

While specific quantitative data on the cross-reactivity of this compound with COX-1 and COX-2 enzymes is not publicly available in the form of IC50 values, the literature on selective mPGES-1 inhibitors consistently highlights their high degree of selectivity over COX enzymes. For instance, the novel mPGES-1 inhibitor PF-9184 demonstrated a remarkable selectivity of over 6500-fold for mPGES-1 compared to both COX-1 and COX-2.[6] Studies on other potent mPGES-1 inhibitors have also shown that they exhibit no significant inhibition of COX-1 or COX-2, even at high concentrations.[7]

This high selectivity is a key differentiator for this class of drugs. The table below provides a conceptual comparison based on the expected activity profile of a highly selective mPGES-1 inhibitor like this compound against representative NSAIDs.

CompoundPrimary TargetCOX-1 InhibitionCOX-2 Inhibition
This compound (Expected Profile) mPGES-1NegligibleNegligible
Ibuprofen (Non-selective NSAID) COX-1 and COX-2YesYes
Celecoxib (COX-2 selective inhibitor) COX-2MinimalYes

Experimental Protocols

To experimentally determine the cross-reactivity of a compound like this compound with COX enzymes, a standardized in vitro COX inhibition assay is employed. The following is a detailed methodology based on commonly used protocols.

In Vitro COX Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compounds (e.g., a non-selective NSAID like indomethacin, and a selective COX-2 inhibitor like celecoxib)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Enzyme immunoassay (EIA) kit for PGE2 detection

Procedure:

  • Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are pre-incubated in the assay buffer on ice.

  • Compound Preparation: The test compound and reference compounds are serially diluted in the assay buffer to a range of concentrations.

  • Incubation: The enzyme solution is added to wells of a microplate containing the various concentrations of the test compound or reference compounds. The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each well.

  • Reaction Termination: After a defined incubation time (e.g., 2 minutes), the reaction is stopped by adding a solution of a strong acid (e.g., 1 M HCl).

  • PGE2 Quantification: The amount of PGE2 produced in each well is quantified using a competitive enzyme immunoassay (EIA). The concentration of PGE2 is inversely proportional to the intensity of the colorimetric signal.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways and Experimental Workflow

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

cluster_pathway Arachidonic Acid Cascade cluster_inhibition Sites of Inhibition Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX PGH2 Prostaglandin H2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_PGs Other Prostaglandins (e.g., PGI2, TXA2) PGH2->Other_PGs PGE2 Prostaglandin E2 (Inflammation) mPGES1->PGE2 This compound This compound This compound->mPGES1 NSAIDs NSAIDs / COXIBs NSAIDs->COX

Caption: Signaling pathway of PGE2 synthesis and points of inhibition.

cluster_workflow COX Inhibition Assay Workflow start Start: Prepare Reagents enzyme_prep Prepare COX-1 and COX-2 Enzyme Solutions start->enzyme_prep compound_prep Prepare Serial Dilutions of this compound start->compound_prep incubation Incubate Enzyme with This compound enzyme_prep->incubation compound_prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction termination Stop Reaction reaction->termination quantification Quantify PGE2 Production (EIA) termination->quantification analysis Calculate % Inhibition and Determine IC50 quantification->analysis end End: Obtain IC50 Values analysis->end

Caption: Experimental workflow for assessing COX enzyme inhibition.

Conclusion

This compound's mechanism as a selective mPGES-1 inhibitor places it downstream of the COX enzymes in the prostaglandin synthesis pathway. This targeted approach is designed to specifically reduce the production of the pro-inflammatory mediator PGE2. Based on the data from other selective mPGES-1 inhibitors, this compound is expected to exhibit negligible cross-reactivity with COX-1 and COX-2. This high selectivity is a key feature that may translate into a more favorable safety profile compared to traditional NSAIDs. The provided experimental protocol outlines a standard method for empirically verifying this selectivity profile. Further preclinical and clinical data will be crucial to fully characterize the off-target activity of this compound and its therapeutic potential.

References

Friluglanstat: A Deep Dive into its Selectivity Profile for mPGES-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Friluglanstat (also known as NS-580) is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. This guide provides a comprehensive comparison of this compound's selectivity for mPGES-1 against other key enzymes in the prostanoid synthesis pathway, supported by available data and detailed experimental methodologies.

High Selectivity of this compound for mPGES-1

This compound demonstrates a high degree of selectivity for mPGES-1, the terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. This selectivity is crucial as it allows for the targeted inhibition of PGE2 synthesis without affecting the production of other important prostanoids, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.

Target EnzymeThis compound IC50Other mPGES-1 Inhibitors (for comparison)
mPGES-1 Data not publicly availableZaloglanstat: 16.5 nM (human recombinant)
COX-1 Reported to be highly selective over COX enzymesZaloglanstat: >10 µM (human)
COX-2 Reported to be highly selective over COX enzymesZaloglanstat: >10 µM (human)
cPGES Data not publicly available-
TXAS Data not publicly available-
PGIS Data not publicly available-
PGD2S Data not publicly available-

Note: The table highlights the lack of publicly available quantitative data for this compound. The data for Zaloglanstat is provided for comparative context regarding the potency and selectivity achievable with mPGES-1 inhibitors.

mPGES-1 Signaling Pathway

The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. mPGES-1 subsequently catalyzes the isomerization of PGH2 to PGE2.

mPGES1_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_er_golgi Endoplasmic Reticulum / Golgi Apparatus Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 PGH2->PGE2 cPGES Other Prostanoids Other Prostanoids PGH2->Other Prostanoids TXAS, PGIS, PGD2S cPGES cPGES TXAS TXAS PGIS PGIS PGD2S PGD2S COX-1 / COX-2 COX-1 / COX-2 mPGES-1 mPGES-1 This compound This compound This compound->mPGES-1 Inhibition

Caption: The mPGES-1 signaling pathway, illustrating the inhibition of PGE2 synthesis by this compound.

Experimental Protocols

The selectivity of mPGES-1 inhibitors like this compound is typically determined through a series of in vitro enzyme assays.

mPGES-1 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against mPGES-1.

Methodology:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells). The purified enzyme is stored at -80°C in a suitable buffer.

  • Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains a buffer with a reducing agent, such as glutathione, which is essential for mPGES-1 activity.

  • Compound Incubation: The test compound (this compound) is serially diluted and pre-incubated with the purified mPGES-1 enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

  • Reaction Termination and Quantification: The reaction is allowed to proceed for a short, defined time (e.g., 1-2 minutes) and then terminated by the addition of a stop solution (e.g., a solution containing a metal salt like FeCl2). The amount of PGE2 produced is then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

COX-1 and COX-2 Inhibition Assays

Objective: To determine the IC50 of a test compound against COX-1 and COX-2 to assess its selectivity.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. A chromogenic substrate is used, which produces a colored product upon oxidation by the enzyme.

  • Procedure:

    • The test compound is pre-incubated with the respective COX isoenzyme in a buffer containing heme and a reducing agent.

    • Arachidonic acid is added to initiate the cyclooxygenase reaction.

    • The peroxidase reaction is initiated by the addition of the chromogenic substrate.

    • The absorbance of the colored product is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each compound concentration is determined. The IC50 values are then calculated as described for the mPGES-1 assay.

Selectivity Assays for Other Prostaglandin Synthases (TXAS, PGIS, PGD2S)

Objective: To evaluate the inhibitory activity of the test compound against other terminal prostaglandin synthases.

Methodology:

  • Similar in vitro enzyme assay principles are applied, using the respective purified recombinant enzymes (TXAS, PGIS, or PGD2S).

  • The substrate for these assays is PGH2.

  • The specific product of each enzyme (e.g., Thromboxane (B8750289) B2 for TXAS, 6-keto-PGF1α for PGIS, or PGD2) is quantified using appropriate methods like ELISA or LC-MS.

  • IC50 values are determined to assess the selectivity of the compound.

Experimental Workflow

The general workflow for determining the selectivity profile of a compound like this compound involves a tiered approach.

workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening mPGES-1 Assay mPGES-1 Assay Primary Screening->mPGES-1 Assay Potency Determination Potency Determination mPGES-1 Assay->Potency Determination IC50 Calculation IC50 Calculation Potency Determination->IC50 Calculation Selectivity Screening Selectivity Screening IC50 Calculation->Selectivity Screening COX-1/COX-2 Assays COX-1/COX-2 Assays Selectivity Screening->COX-1/COX-2 Assays Other PG Synthase Assays Other PG Synthase Assays Selectivity Screening->Other PG Synthase Assays Selectivity Profile Selectivity Profile COX-1/COX-2 Assays->Selectivity Profile Other PG Synthase Assays->Selectivity Profile

Caption: A typical workflow for determining the selectivity profile of an mPGES-1 inhibitor.

In Vivo Validation of Friluglanstat's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of Friluglanstat (B8332392), a novel selective microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor. Due to the limited availability of public data on this compound, this document presents a framework for its in vivo validation, including representative data based on the established pharmacology of mPGES-1 inhibitors. For comparative purposes, well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), are included.

Mechanism of Action: A Targeted Approach to Inflammation

This compound is an investigational drug that selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4][5] This enzyme is a key player in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a central mediator of inflammation, pain, and fever.

Unlike traditional NSAIDs that target cyclooxygenase (COX) enzymes, this compound's targeted approach aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins (B1171923) that may have protective functions. This selectivity suggests a potential for a better safety profile, particularly concerning gastrointestinal side effects associated with non-selective NSAIDs.[2]

Signaling Pathway of Prostaglandin E2 Synthesis and Inhibition

Prostaglandin E2 Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Ibuprofen Ibuprofen (Non-selective COX inhibitor) Ibuprofen->COX1_2 Inhibits Celecoxib Celecoxib (Selective COX-2 inhibitor) Celecoxib->COX1_2 Inhibits COX-2 This compound This compound (mPGES-1 inhibitor) This compound->mPGES1 Inhibits

Caption: Mechanism of action of this compound compared to NSAIDs.

Comparative In Vivo Efficacy

The following tables summarize representative data from common preclinical models of acute inflammation. It is important to note that the data for this compound is illustrative and based on the expected efficacy of a potent and selective mPGES-1 inhibitor.

Table 1: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound (Illustrative) 10 0.42 ± 0.04 50.6%
Ibuprofen300.45 ± 0.0647.1%
Celecoxib100.48 ± 0.0543.5%

Data are presented as mean ± SEM. The this compound data is a hypothetical representation.

Table 2: Air Pouch Model of Inflammation in Mice

This model allows for the quantification of inflammatory exudate and cellular infiltration.

Treatment GroupDose (mg/kg)Exudate Volume (mL)Leukocyte Count (x10⁶/pouch)PGE2 Levels in Exudate (ng/mL)
Vehicle Control-1.2 ± 0.115.5 ± 1.225.8 ± 2.1
This compound (Illustrative) 10 0.7 ± 0.08 9.8 ± 0.9 5.2 ± 0.6
Ibuprofen300.8 ± 0.110.2 ± 1.18.5 ± 0.9
Celecoxib100.85 ± 0.0911.1 ± 1.07.9 ± 0.7

Data are presented as mean ± SEM. The this compound data is a hypothetical representation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220g) are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds (this compound, Ibuprofen, Celecoxib) or vehicle are administered orally 1 hour before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at specified time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema ```dot digraph "Carrageenan_Paw_Edema_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatization [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Paw Volume Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Oral Administration of\nthis compound / Comparators / Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Sub-plantar Injection of Carrageenan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure Paw Volume at\n1h, 2h, 3h, 4h", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis and\n% Inhibition Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Acclimatization; Acclimatization -> Grouping; Grouping -> Baseline; Baseline -> Treatment; Treatment -> Induction [label="1 hour post-treatment"]; Induction -> Measurement; Measurement -> Analysis; Analysis -> End; }

Caption: Rationale for selective mPGES-1 inhibition in inflammation.

Conclusion

This compound, as a selective mPGES-1 inhibitor, represents a promising therapeutic strategy for inflammatory conditions. The illustrative in vivo data and established experimental protocols presented in this guide provide a framework for its preclinical validation. Head-to-head comparisons with standard-of-care NSAIDs like Ibuprofen and Celecoxib in these models are essential to fully characterize its anti-inflammatory efficacy and potential for an improved safety profile. Further publication of specific in vivo data for this compound is anticipated to solidify its position in the landscape of anti-inflammatory therapeutics.

References

A Head-to-Head Comparison of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more targeted anti-inflammatory drugs has led to the development of selective inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which block the production of multiple prostanoids, mPGES-1 inhibitors offer the potential for a more favorable side-effect profile by specifically targeting PGE2 synthesis.[1][2][3]

This guide provides an objective, data-driven comparison of prominent mPGES-1 inhibitors, summarizing their in vitro and cellular potency, selectivity, and available preclinical data.

Quantitative Comparison of mPGES-1 Inhibitors

The following tables summarize the inhibitory potency of various mPGES-1 inhibitors from preclinical and clinical development. Data is compiled from multiple sources, and direct comparison should be approached with caution as experimental conditions may vary between studies.

Table 1: In Vitro and Cellular Potency of mPGES-1 Inhibitors

Compound NameChemical ClassHuman mPGES-1 IC50 (Enzyme Assay)A549 Cell IC50 (PGE2 Inhibition)Human Whole Blood (HWB) IC50 (PGE2 Inhibition)Reference(s)
PF-9184 Oxicam derivative16.5 nM0.42 µM5 µM[4][5]
Compound III Benzimidazole90 nM (human)Not ReportedNot Reported[6]
MF63 Phenanthrene imidazole1 nM0.42 µM1.3 µM[7]
GRC27864 Pyrimidine derivative5 nMNot Reported376 nM[7]
Vipoglanstat (GS-248) Carboxamide~1 nMNot ReportedNot Reported[7]
LY3023703 2-aminoimidazoleNot ReportedNot ReportedPotent (exact value not reported)[7]
mPGES1-IN-3 Dioxane-fused tricyclic benzo[d]imidazole8 nM16.24 nM249.9 nM[7]
PF-4693627 Benzoxazole3 nMNot ReportedNot Reported[7]

Table 2: Selectivity of mPGES-1 Inhibitors

Compound NameSelectivity over COX-1Selectivity over COX-2Other Selectivity InformationReference(s)
PF-9184 >6500-fold>6500-foldSpares 6-keto-PGF1α, PGF2α, and TXB2 synthesis.[4][5]
Compound III No detectable inhibition up to 50 µMNo detectable inhibition up to 50 µMNo inhibition of PGIS or H-PGDS.[7]
MF63 Not ReportedNot ReportedMaintained baseline PGE2 levels compared to COX inhibitors.[7]
GRC27864 >1000-fold>1000-foldSelective over mPGES-2, cPGES, TXAS, and PGIS.[7]
mPGES1-IN-3 Not ReportedNot ReportedNot Reported[7]
PF-4693627 SelectiveSelectiveSelective against TXAS, PGDS, 5-LOX, 15-LOX, and 12-LOX.[7]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the mPGES-1 signaling pathway and a general experimental workflow for assessing inhibitor potency.

mPGES1_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane_Phospholipids PLA2 cPLA₂ Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 PGH2 mPGES1 mPGES-1 PGH2->mPGES1 substrate PGE2 PGE2 mPGES1->PGE2 produces PGE2_Receptors EP Receptors (EP1-4) PGE2->PGE2_Receptors binds to COX2->PGH2 produces PLA2->Arachidonic_Acid releases Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Inflammatory_Stimuli->PLA2 activates Inflammation_Pain_Fever Inflammation, Pain, Fever PGE2_Receptors->Inflammation_Pain_Fever mediates

Figure 1: mPGES-1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro / Cellular Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., A549 cells) Stimulation Stimulation (e.g., IL-1β) Cell_Culture->Stimulation Inhibitor_Treatment Treatment with mPGES-1 Inhibitor Stimulation->Inhibitor_Treatment Incubation Incubation Inhibitor_Treatment->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection PGE2_Quantification PGE2 Quantification (e.g., ELISA, LC-MS/MS) Supernatant_Collection->PGE2_Quantification Data_Analysis Data Analysis (IC50 determination) PGE2_Quantification->Data_Analysis

Figure 2: General Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mPGES-1 inhibitors. Below are generalized protocols for key experiments cited in the literature.

mPGES-1 Enzyme Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant mPGES-1.

  • Reagents and Materials:

    • Recombinant human mPGES-1 enzyme

    • Prostaglandin H2 (PGH2) substrate

    • Test inhibitor compounds

    • Reduced glutathione (B108866) (GSH)

    • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Stop solution (e.g., a solution containing a reducing agent like stannous chloride)

    • PGE2 EIA Kit (for quantification)

  • Procedure:

    • Pre-incubate the recombinant mPGES-1 enzyme with the test inhibitor compound (at various concentrations) and GSH in the reaction buffer for a specified time (e.g., 15 minutes) on ice.

    • Initiate the enzymatic reaction by adding the PGH2 substrate.

    • Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C or room temperature).

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) or LC-MS/MS.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[8]

Cellular PGE2 Production Assay (A549 Cells)

This assay assesses the inhibitor's potency in a cellular context, where factors like cell permeability and off-target effects can be observed.

  • Reagents and Materials:

    • A549 human lung carcinoma cells

    • Cell culture medium (e.g., F-12K Medium) with fetal bovine serum (FBS)

    • Interleukin-1β (IL-1β) for stimulation

    • Test inhibitor compounds

    • PGE2 EIA Kit or LC-MS/MS for quantification

  • Procedure:

    • Seed A549 cells in multi-well plates and grow to a desired confluency.

    • Pre-treat the cells with various concentrations of the test inhibitor compound for a specified period (e.g., 30 minutes to 1 hour).

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

    • Incubate the cells for an extended period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Clarify the supernatant by centrifugation to remove any cellular debris.

    • Measure the concentration of PGE2 in the supernatant using an EIA or LC-MS/MS.

    • Determine the IC50 value by plotting the percentage of PGE2 inhibition against the inhibitor concentration.[9][10]

Human Whole Blood (HWB) Assay

This ex vivo assay provides a more physiologically relevant model to evaluate inhibitor potency in the presence of blood components, including plasma proteins.

  • Reagents and Materials:

    • Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

    • Lipopolysaccharide (LPS) for stimulation

    • Test inhibitor compounds

    • PGE2 EIA Kit or LC-MS/MS for quantification

  • Procedure:

    • Pre-incubate aliquots of fresh human whole blood with various concentrations of the test inhibitor compound for a short period (e.g., 15-30 minutes) at 37°C.

    • Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and PGE2 synthesis.

    • Incubate the blood for an extended period (e.g., 24 hours) at 37°C.

    • Separate the plasma by centrifugation.

    • Measure the PGE2 concentration in the plasma using an EIA or LC-MS/MS.

    • Calculate the IC50 value based on the dose-dependent inhibition of PGE2 production.[11][12][13]

Conclusion

The development of selective mPGES-1 inhibitors represents a promising therapeutic strategy for a range of inflammatory conditions. The data presented in this guide highlights the significant potency and selectivity of several lead compounds. However, the translation of in vitro potency to in vivo efficacy and a favorable safety profile remains a key challenge. Researchers and drug development professionals should consider the comprehensive preclinical and clinical data, including pharmacokinetic and pharmacodynamic profiles, when evaluating and comparing these promising therapeutic agents. The provided experimental protocols offer a foundation for the standardized evaluation of novel mPGES-1 inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Friluglanstat for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides comprehensive guidance on the proper disposal procedures for friluglanstat (B8332392), a benzimidazole (B57391) derivative. In the absence of a specific Safety Data Sheet (SDS) with complete disposal and hazard information for this compound, this guide is based on the best practices for handling and disposing of benzimidazole compounds and other potentially hazardous research chemicals. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection.

Inferred Hazard Profile and Safety Precautions

Due to the lack of specific toxicological data for this compound, a conservative approach to its handling is warranted. Benzimidazole derivatives may exhibit a range of biological activities and potential hazards. Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Quantitative Data from Related Benzimidazole Compounds

The following table summarizes acute toxicity data for other benzimidazole derivatives to provide an inferred hazard context. It is important to note that these values are not specific to this compound and should be used as a precautionary reference.

Hazard CategoryTest CompoundSpeciesRoute of AdministrationQuantitative Data (LD50)Hazard Classification
Acute Oral ToxicityA new benzimidazole derivative (OXB1)[1][2]Wistar RatIntraperitoneal1084 mg/kg[1][2]Moderately Toxic[1]
Acute Oral ToxicityA new benzimidazole derivative (RU-891)Not SpecifiedPeroralTDmin: >230 mg/kg and ≤460 mg/kgNot Specified
Acute Oral ToxicityVarious new benzimidazole derivatives[3]Wistar RatOralNo mortality observed at 100 mg/kg[3]Non-toxic at tested dose[3]

LD50: Lethal Dose, 50%; TDmin: Minimum Toxic Dose. This data should be used for precautionary guidance only.

Personal Protective Equipment (PPE)

When handling this compound in any form, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, double-gloving recommended).To prevent skin contact and absorption.
Eye/Face Protection Safety goggles with side-shields or a face shield if there is a risk of splashing.To protect the eyes and face from chemical splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood.To prevent inhalation of the powder.
Body Protection A lab coat, long pants, and closed-toe shoes are required. For procedures with a risk of splashing, an apron or oversleeves should be worn.To protect the skin from contamination.
Step-by-Step Disposal Protocol

The primary directive for this compound waste is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.

  • Waste Identification and Segregation:

    • All waste streams containing this compound (e.g., unused product, contaminated labware, PPE) must be collected separately from other laboratory waste.

    • Use designated, clearly labeled, and leak-proof containers for this compound waste.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Storage of Waste:

    • Keep waste containers tightly closed except when adding waste.

    • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Professional Disposal:

    • All this compound waste must be disposed of through a licensed hazardous waste disposal service.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the licensed disposal contractor.

start Start: this compound Waste Generated segregate Segregate this compound Waste start->segregate label_container Label Container as 'Hazardous Waste' segregate->label_container store_waste Store in Secure Satellite Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Licensed Contractor Disposal contact_ehs->disposal document Document Disposal Details disposal->document end_process End: Disposal Complete document->end_process

This compound Disposal Workflow

Experimental Protocols: Spill Cleanup and Decontamination

This section provides detailed methodologies for handling spills of this compound and decontaminating laboratory surfaces and equipment.

Spill Cleanup Protocol for this compound Powder

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • Evacuate non-essential personnel from the spill area.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment:

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[4]

  • Cleanup:

    • Carefully scoop the spilled material and absorbent into a labeled hazardous waste container.[5] Avoid creating dust.[5]

    • Use a wet paper towel or a suitable solvent to wipe the spill area.[5] Collect all cleaning materials as hazardous waste.[5]

  • Disposal:

    • Seal the hazardous waste container and arrange for its disposal through your EHS department.

spill_occurs Spill Occurs alert_personnel Alert Personnel spill_occurs->alert_personnel don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Absorbent don_ppe->contain_spill cleanup Clean Up Spill and Decontaminate Area contain_spill->cleanup dispose_waste Dispose of as Hazardous Waste cleanup->dispose_waste report_incident Report Incident to Supervisor/EHS dispose_waste->report_incident end_spill End: Spill Managed report_incident->end_spill

This compound Spill Response Workflow
Decontamination Protocol for Laboratory Equipment and Surfaces

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Preparation:

    • Ensure you are wearing the appropriate PPE.

    • Prepare a decontamination solution. A freshly prepared 1:10 bleach solution followed by a neutralizing agent like 1% sodium thiosulfate (B1220275) can be effective for many cytotoxic compounds.[4] Alternatively, a detergent and water solution can be used for routine cleaning.[6]

  • Decontamination Procedure:

    • For Surfaces:

      • Wipe the surface with the decontamination solution, ensuring complete coverage.

      • Allow for the appropriate contact time as specified by the disinfectant manufacturer.

      • Wipe the surface again with sterile water to remove any residue.

    • For Non-disposable Equipment:

      • Disassemble the equipment as much as possible to ensure all parts are decontaminated.

      • Immerse smaller components in the decontamination solution, if compatible.

      • Thoroughly wipe all surfaces of larger equipment.

      • Rinse all components with sterile water and allow them to air dry completely before reassembly.

    • For Glassware:

      • Triple-rinse glassware with a suitable solvent. Collect the rinsate as hazardous waste.

      • The cleaned glassware can then be washed through standard laboratory procedures.

  • Waste Disposal:

    • All disposable materials used in the decontamination process (e.g., wipes, gloves) must be disposed of as hazardous waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Friluglanstat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Friluglanstat, a potent prostaglandin (B15479496) E synthase (mPGES-1) inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound's potent pharmacological activity necessitates stringent handling protocols. While a specific Occupational Exposure Limit (OEL) has not been established, it is prudent to treat it as a highly potent compound. The following guidelines are based on established best practices for handling potent pharmaceutical ingredients.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Double gloving, as well as dedicated eye, body, and respiratory protection, are mandatory.

PPE CategorySpecificationRecommended Use
Hand Protection Double-gloving with nitrile gloves. Outer glove to be changed every 30 minutes or immediately upon contamination.Required for all handling procedures, including weighing, solution preparation, and administration.
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Mandatory for all laboratory work involving this compound.
Body Protection Disposable, low-permeability coveralls (e.g., Tyvek®) with elastic cuffs. A dedicated lab coat may be used for low-volume solution handling.Required when handling the solid compound or during procedures with a high risk of splashing.
Respiratory Protection For low-dust procedures in a certified chemical fume hood, an N95 respirator is the minimum requirement. For procedures with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.Required when handling the powdered form of this compound.

Operational Plan for Safe Handling

A systematic approach is essential for minimizing exposure risk during the handling of this compound. All procedures should be conducted in a designated and controlled area, such as a certified chemical fume hood or a glove box.

Preparation and Weighing
  • Designated Area: All handling of solid this compound must occur within a certified chemical fume hood or a containment glove box.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • PPE: Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: Use a balance with a draft shield. If possible, utilize a closed-system transfer technique. Handle the powder gently to minimize dust generation.

Solution Preparation
  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Container Management: Keep all containers with this compound, whether in solid or solution form, tightly sealed when not in use.

Experimental Procedures
  • Closed Systems: Whenever feasible, use closed systems for all experimental manipulations.

  • Spill Prevention: Work on a disposable absorbent bench liner to contain any potential spills.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, coveralls, and weighing papers, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Needles and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and place it in a sealed hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key workflows for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Designate & Decontaminate Area Designate & Decontaminate Area Don PPE Don PPE Designate & Decontaminate Area->Don PPE Weighing (in hood/glovebox) Weighing (in hood/glovebox) Don PPE->Weighing (in hood/glovebox) Solution Preparation Solution Preparation Weighing (in hood/glovebox)->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE

Caption: this compound Handling Workflow

Disposal_Workflow Start Contaminated Material Generated Contaminated Material Generated Start->Contaminated Material Generated Segregate Waste Segregate Waste Contaminated Material Generated->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Sealed Hazardous Container Sealed Hazardous Container Solid Waste->Sealed Hazardous Container Liquid Waste->Sealed Hazardous Container Sharps Waste->Sealed Hazardous Container Dispose via Certified Vendor Dispose via Certified Vendor Sealed Hazardous Container->Dispose via Certified Vendor End Dispose via Certified Vendor->End

Caption: this compound Disposal Workflow

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.